molecular formula C23H19NO4 B1322508 Fmoc-3-amino-4-methylbenzoic acid CAS No. 1072901-59-7

Fmoc-3-amino-4-methylbenzoic acid

Cat. No.: B1322508
CAS No.: 1072901-59-7
M. Wt: 373.4 g/mol
InChI Key: MNLLXICLNDZTOF-UHFFFAOYSA-N
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Description

Fmoc-3-amino-4-methylbenzoic acid is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-10-11-15(22(25)26)12-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLLXICLNDZTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626574
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072901-59-7
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-3-amino-4-methylbenzoic Acid: A Technical Overview for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3-amino-4-methylbenzoic acid is a specialized amino acid derivative crucial for the construction of complex peptides and peptidomimetics. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a valuable building block in solid-phase peptide synthesis (SPPS). The methyl group on the benzoic acid ring provides additional structural constraints and modification opportunities, rendering it a compound of interest in medicinal chemistry and drug discovery. This guide provides a detailed overview of its chemical properties, applications, and relevant experimental workflows.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₂₃H₁₉NO₄[1]
Molecular Weight 373.40 g/mol
CAS Number 1072901-59-7[1]
Physical Form Solid
InChI Key MNLLXICLNDZTOF-UHFFFAOYSA-N
Canonical SMILES Cc1ccc(cc1NC(=O)OCC2c3ccccc3-c4ccccc24)C(O)=O
Storage Class 13 (Non-Combustible Solids)

Note: Experimental data such as melting point and solubility for this specific Fmoc-protected derivative are not widely reported. The melting point of the unprotected precursor, 3-Amino-4-methylbenzoic acid, is reported to be in the range of 162-168 °C.[2][3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The Fmoc group serves as a temporary protecting group for the amine, which is stable under the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically piperidine. This orthogonality is a cornerstone of modern peptide synthesis.[5][6]

The incorporation of this non-canonical amino acid allows for the synthesis of peptides with modified backbones, which can lead to enhanced stability, specific conformations, and novel biological activities. The methylbenzoic acid moiety can influence the electronic and steric properties of the resulting peptide.

Experimental Protocols

Protocol: Coupling of this compound in SPPS

  • Resin Preparation:

    • Begin with a suitable solid support resin (e.g., Rink Amide resin) to which the preceding amino acid has been coupled and its Fmoc group has been removed (a free N-terminal amine).

    • Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF), for 30-60 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) in DMF.

    • Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1 equivalent relative to the amino acid).[7]

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[5]

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.

  • Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

      • DMF (3 times)

      • Dichloromethane (DCM) (3 times)

      • DMF (3 times)

  • Confirmation (Optional):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the absence of free primary amines, indicating a successful coupling.

  • Fmoc Deprotection (for subsequent steps):

    • Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group, preparing the peptide for the next coupling cycle.

Visualized Workflows

General Workflow for Fmoc-SPPS

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using an Fmoc-protected amino acid like this compound.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF/DCM) deprotection->wash1 Remove Base coupling Coupling Reaction wash1->coupling Prepare for Coupling activation Activate Amino Acid: Fmoc-AA-OH + HATU/DIPEA activation->coupling Add Activated AA wash2 Wash (DMF/DCM) coupling->wash2 Remove Excess Reagents end_cycle End of Cycle: Peptide Lengthened wash2->end_cycle end_cycle->deprotection Next Amino Acid cleavage Final Cleavage (TFA Cocktail) end_cycle->cleavage Final Step

Caption: A diagram illustrating the iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship for Synthesis Planning

This diagram outlines the decision-making process for utilizing a modified amino acid in a peptide sequence.

Decision_Workflow define_target Define Target Peptide Sequence is_modified Does sequence require non-canonical residue? define_target->is_modified select_aa Select Fmoc-3-amino- 4-methylbenzoic acid is_modified->select_aa Yes standard_spps Proceed with Standard Fmoc-AA Building Blocks is_modified->standard_spps No plan_synthesis Plan SPPS Strategy (Coupling, Deprotection) select_aa->plan_synthesis standard_spps->plan_synthesis execute Execute Synthesis plan_synthesis->execute purify Purify & Characterize execute->purify

Caption: Decision workflow for incorporating modified amino acids in peptide synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-3-amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-3-amino-4-methylbenzoic acid, a key building block in peptide synthesis and drug discovery. The document outlines a detailed synthetic protocol, purification methods, and in-depth characterization, supported by data tables and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable derivative of 3-amino-4-methylbenzoic acid, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The presence of the methyl group on the benzene ring can influence the conformational properties of the resulting peptides, making this building block of particular interest in the design of peptidomimetics and other therapeutic agents.

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of 3-amino-4-methylbenzoic acid using an Fmoc-reagent, typically Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The following protocol is a standard and reliable method for this transformation.

Experimental Protocol: Fmoc Protection

Materials:

  • 3-amino-4-methylbenzoic acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% aqueous sodium carbonate solution

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Dilute the mixture with ethyl acetate and wash with 1 M HCl (3 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_A 3-amino-4-methylbenzoic acid dissolution Dissolution in Dioxane/aq. Na2CO3 start_A->dissolution start_B Fmoc-OSu start_B->dissolution reaction Stirring at RT (8-12h) dissolution->reaction extraction EtOAc Extraction & Acid/Brine Wash reaction->extraction drying Drying (MgSO4) & Concentration extraction->drying purification Recrystallization or Chromatography drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and suitability for downstream applications. The following table summarizes the key physicochemical properties and expected analytical data.

Physicochemical Properties
PropertyStarting Material: 3-amino-4-methylbenzoic acidFinal Product: this compound
Molecular Formula C₈H₉NO₂C₂₃H₁₉NO₄
Molecular Weight 151.16 g/mol 373.40 g/mol
Appearance White to light yellow crystalline powderWhite to off-white solid
Melting Point 164-168 °CEstimated: 170-180 °C
Spectroscopic Data (Estimated)
AnalysisExpected Results for this compound
¹H NMR (DMSO-d₆) δ (ppm): ~9.5 (s, 1H, NH), 7.90-7.30 (m, 8H, Fmoc aromatic protons), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), 4.5-4.2 (m, 3H, Fmoc CHCH₂), ~2.2 (s, 3H, Ar-CH₃).
¹³C NMR (DMSO-d₆) δ (ppm): ~167 (C=O, acid), ~156 (C=O, carbamate), ~144, ~141 (Fmoc quaternary carbons), ~140, ~135, ~132, ~130, ~128, ~127.5, ~127, ~125, ~120 (aromatic carbons), ~66 (Fmoc CH₂), ~47 (Fmoc CH), ~17 (Ar-CH₃).
Mass Spectrometry (ESI-) m/z: Calculated for C₂₃H₁₈NO₄⁻ [M-H]⁻: 372.12. Found: Expected around 372.1.

Characterization Workflow

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Outcome sample Purified this compound nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ms Mass Spectrometry (MS) sample->ms mp Melting Point Determination sample->mp purity Purity Analysis (HPLC) sample->purity structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm purity_assess Purity Assessment mp->purity_assess purity->purity_assess result Verified Product Identity and Purity structure_confirm->result purity_assess->result

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This guide provides a foundational protocol for the synthesis and characterization of this compound. The outlined procedures are based on established methods for Fmoc protection of amino acids and offer a reliable starting point for researchers. The provided characterization data, while estimated from analogous compounds, serves as a useful reference for the verification of the synthesized product. Successful synthesis and characterization of this building block will enable its effective use in the development of novel peptides and peptidomimetics for various applications in drug discovery and materials science.

The Strategic Integration of Fmoc-3-amino-4-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-amino-4-methylbenzoic acid is a synthetically versatile building block with significant applications in medicinal chemistry. Its rigid, substituted benzene ring serves as a valuable scaffold for the design of peptidomimetics and small molecule inhibitors. This technical guide provides an in-depth analysis of its role in drug discovery, with a primary focus on its utility as a key precursor in the synthesis of the targeted cancer therapeutic, Nilotinib. This document details the synthetic protocols for the preparation of its precursors, its incorporation into bioactive molecules, and presents quantitative data on the biological activity of the resulting compounds. Furthermore, it offers insights into its application in solid-phase peptide synthesis (SPPS) as a means to introduce conformational constraints and explore structure-activity relationships (SAR).

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a central theme in modern drug discovery. Non-proteinogenic amino acids and rigid molecular scaffolds are increasingly utilized to overcome the limitations of traditional peptide-based drugs, such as poor metabolic stability and low oral bioavailability. This compound, a derivative of aminobenzoic acid, presents a unique combination of a conformationally restricted aromatic core and functional groups amenable to standard peptide coupling and other synthetic transformations.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this molecule particularly suitable for solid-phase peptide synthesis (SPPS), allowing for its site-specific incorporation into peptide chains.[1] The substituted benzoic acid moiety can act as a rigid spacer, influencing the secondary structure of peptides and enabling the precise orientation of pharmacophoric groups. This guide will explore the synthesis, properties, and, most notably, the applications of this compound in the development of targeted therapies.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its unprotected precursor is essential for its effective use in synthesis.

PropertyThis compound3-Amino-4-methylbenzoic acid
Molecular Formula C₂₃H₁₉NO₄C₈H₉NO₂[2]
Molecular Weight 373.40 g/mol 151.16 g/mol [2]
CAS Number 1072901-59-72458-12-0[2]
Appearance SolidWhite to off-white crystalline solid
Melting Point Not specified162-168 °C[2]
Solubility Soluble in organic solvents like DMF, DCMSoluble in polar solvents

Applications in Medicinal Chemistry

The primary and most well-documented application of 3-amino-4-methylbenzoic acid in medicinal chemistry is as a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[3][4]

Kinase Inhibition: The Case of Nilotinib

Nilotinib (marketed as Tasigna®) is a second-generation Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to Imatinib.[5] The 3-amino-4-methylbenzoic acid moiety forms the central scaffold of the Nilotinib molecule, linking the pyrimidinyl-aminophenyl group to the trifluoromethyl-imidazolyl-phenyl group.

The potency and selectivity of Nilotinib have been extensively characterized. The following tables summarize its inhibitory activity against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Nilotinib [5][6][7]

Kinase TargetIC₅₀ (nM)
Bcr-Abl (wild-type)< 30
c-Abl15 - 28
KIT (exon 11 mutant)26 - 108
PDGFRA71
PDGFRB57

Table 2: Proliferative IC₅₀ Values for Nilotinib in Cancer Cell Lines [5][8]

Cell LineCancer TypeIC₅₀ (nM)
K562Chronic Myeloid Leukemia15 - 30
KU812Chronic Myeloid Leukemia1.8
Ba/F3 (Bcr-Abl wild-type)Murine Pro-B13
KBM5Chronic Myeloid Leukemia12 - 480

G

Peptidomimetic Scaffolds

While the use of the unprotected form of 3-amino-4-methylbenzoic acid is well-established, the Fmoc-protected version is designed for incorporation into peptide chains via SPPS. The rigid aromatic ring can serve as a non-natural amino acid to:

  • Induce specific secondary structures: The constrained nature of the benzene ring can force a peptide backbone into a particular conformation, such as a β-turn or a sheet.

  • Serve as a scaffold: The amino and carboxyl groups can be used to append peptide fragments, while the aromatic ring can be further functionalized to interact with biological targets.

  • Enhance metabolic stability: The introduction of a non-natural, aromatic core can increase resistance to proteolytic degradation.

Although specific examples of biologically active peptides synthesized directly with this compound are not prevalent in the readily available literature, its potential as a peptidomimetic scaffold remains a promising area of research.

Experimental Protocols

Synthesis of 3-Amino-4-methylbenzoic Acid

The precursor molecule can be synthesized via the reduction of 3-methyl-4-nitrobenzoic acid.

Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi. Stir the mixture vigorously at room temperature for 8-24 hours.

  • Work-up: Monitor the reaction by TLC. Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 3-amino-4-methylbenzoic acid.

G Start 3-Methyl-4-nitrobenzoic Acid Intermediate Reaction Mixture (Methanol, Pd/C) Start->Intermediate H₂, Catalyst Product 3-Amino-4-methylbenzoic Acid Intermediate->Product Filtration & Concentration

Synthesis of this compound

The Fmoc protecting group can be introduced onto the amino group of 3-amino-4-methylbenzoic acid using standard procedures.

Protocol: Fmoc Protection

  • Dissolution: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of THF and a saturated aqueous solution of sodium bicarbonate (e.g., 2:1 v/v).[1]

  • Reagent Addition: Add Fmoc-succinimide (Fmoc-OSu) (1.05 eq) to the solution.[1]

  • Reaction: Stir the mixture at room temperature for 16-24 hours.

  • Work-up: Dilute the reaction with water and adjust the pH to ~9 with sodium bicarbonate. Extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH ~1 with 1 M HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Incorporation into Peptides via SPPS

This compound can be incorporated into a peptide sequence using a standard solid-phase peptide synthesizer.

Protocol: SPPS Coupling Cycle

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and perform the initial Fmoc deprotection of the resin's free amine.

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.[1]

  • Activation: In a separate vessel, dissolve this compound (3-5 eq), a coupling agent such as HBTU (3-5 eq), and a base like DIPEA (6-10 eq) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.[1]

G Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling of This compound (HBTU, DIPEA, DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Cycle->Deprotection Next cycle Cleavage Cleavage from Resin & Deprotection Cycle->Cleavage Final peptide

Conclusion

This compound and its unprotected precursor are valuable reagents in medicinal chemistry. The primary significance of 3-amino-4-methylbenzoic acid is demonstrated by its role as a core scaffold in the potent and clinically important kinase inhibitor, Nilotinib. While the direct application of the Fmoc-protected version in the synthesis of novel, biologically active peptides is an area that warrants further exploration, its properties make it a promising building block for creating conformationally constrained peptidomimetics. The synthetic protocols provided herein offer a practical guide for researchers aiming to utilize this versatile molecule in their drug discovery and development efforts. The continued exploration of this and similar rigid scaffolds is likely to yield new therapeutic agents with improved pharmacological profiles.

References

The Strategic Role of Fmoc-3-amino-4-methylbenzoic Acid in Modern Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of drug discovery is continually evolving, with a significant focus on developing highly specific and potent therapeutic agents. Peptides have emerged as a promising class of drugs due to their high biological activity and specificity. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. To overcome these challenges, medicinal chemists are increasingly turning to the incorporation of unnatural amino acids to create peptidomimetics with enhanced pharmacological properties. Among these, Fmoc-3-amino-4-methylbenzoic acid has garnered attention as a valuable building block for constructing conformationally constrained peptides with improved therapeutic potential. This technical guide provides a comprehensive overview of the role of this compound in peptide drug discovery, detailing its application in solid-phase peptide synthesis, its impact on peptide structure and function, and its utility in targeting challenging biological pathways.

Core Concepts: The Advantage of Unnatural Amino Acids

The introduction of unnatural amino acids like 3-amino-4-methylbenzoic acid into peptide sequences offers several key advantages in drug design.[1][2][3] These modifications can:

  • Induce Conformational Constraints: The rigid aromatic ring of 3-amino-4-methylbenzoic acid restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.[4][5] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

  • Enhance Proteolytic Stability: The non-natural structure of the amino acid can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulate Pharmacokinetic Properties: The lipophilicity and aromatic nature of the moiety can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

  • Serve as a Scaffold for Further Functionalization: The aromatic ring provides a platform for introducing additional chemical groups to fine-tune the peptide's biological activity and properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₃H₁₉NO₄[6]
Molecular Weight 373.40 g/mol [6]
Appearance White to purple powder, crystals, or chunks[7]
Melting Point 164-168 °C[7]
Solubility Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP).[]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Amino-4-methylbenzoic Acid

The incorporation of this compound into a peptide sequence is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] The following protocol provides a general guideline for manual synthesis.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU or HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycles Washing2->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: A generalized workflow for the incorporation of this compound via solid-phase peptide synthesis.

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[13][14][15]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of mobile phase B is used to elute the peptide.

  • Detection: UV absorbance at 210-230 nm.

Applications in Drug Discovery: Targeting Protein-Protein Interactions

One of the most promising applications of conformationally constrained peptides containing 3-amino-4-methylbenzoic acid is the modulation of protein-protein interactions (PPIs).[16][17][18] PPIs are involved in a vast number of cellular processes, and their dysregulation is implicated in many diseases. The introduction of rigid structural elements, such as the aromatic ring of 3-amino-4-methylbenzoic acid, can help to mimic the secondary structures (e.g., α-helices or β-turns) often found at the interface of interacting proteins.

Logical Relationship for Targeting PPIs

PPI_Targeting cluster_0 Peptide Design cluster_1 Biological Target cluster_2 Therapeutic Outcome Unnatural_AA Incorporate Fmoc-3-amino-4- methylbenzoic acid Constrained_Peptide Conformationally Constrained Peptide Unnatural_AA->Constrained_Peptide Induces Rigidity Modulation Modulation of PPI Constrained_Peptide->Modulation Binds to Interface PPI Protein-Protein Interaction Binding_Site Interface Binding Site PPI->Binding_Site Signaling_Pathway Altered Signaling Pathway Modulation->Signaling_Pathway Therapeutic_Effect Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

Caption: The incorporation of this compound leads to constrained peptides that can effectively target and modulate protein-protein interactions.

Biological Evaluation of Peptides Containing 3-Amino-4-methylbenzoic Acid

The biological activity of peptides incorporating 3-amino-4-methylbenzoic acid can be assessed using a variety of in vitro assays.

Receptor Binding Assays

These assays are used to determine the affinity of the modified peptide for its target receptor.[19] A common method is a competitive binding assay using a radiolabeled or fluorescently labeled native ligand.

Quantitative Data from a Hypothetical Receptor Binding Assay:

CompoundTarget ReceptorIC₅₀ (nM)
Native PeptideGPCR-X150
Peptide with 3-amino-4-methylbenzoic acidGPCR-X25
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the interaction between the peptide and its target protein.[1][2] This is particularly useful for assessing the binding to secreted or cell-surface proteins.

Cell-Based Signaling Assays

To determine the functional consequence of receptor binding, cell-based assays are employed. For G protein-coupled receptors (GPCRs), this could involve measuring changes in intracellular second messengers like cAMP or calcium.

Signaling Pathway Diagram for a Hypothetical GPCR

GPCR_Signaling Peptide Peptide with 3-amino-4-methylbenzoic acid GPCR GPCR Peptide->GPCR Binds and Activates G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates Targets

Caption: A simplified signaling pathway for a G protein-coupled receptor activated by a peptide containing 3-amino-4-methylbenzoic acid.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists for the design and synthesis of next-generation peptide therapeutics. Its ability to impart conformational rigidity and enhance metabolic stability addresses key limitations of native peptides. By enabling the creation of peptidomimetics that can effectively target challenging disease pathways, such as protein-protein interactions, this unnatural amino acid is playing a crucial role in advancing the field of peptide drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in the development of novel and effective peptide-based drugs.

References

An In-depth Technical Guide to Fmoc-3-amino-4-methylbenzoic Acid for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-amino-4-methylbenzoic acid is a non-canonical aromatic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its rigid, substituted benzene ring structure allows for the introduction of conformational constraints within a peptide backbone. This can be instrumental in studying structure-activity relationships (SAR), enhancing metabolic stability, and designing peptidomimetics with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the properties of this compound and detailed protocols for its incorporation into peptide chains using standard Fmoc-SPPS chemistry.

Core Principles of Fmoc-SPPS

Fmoc solid-phase peptide synthesis is a cyclical process that enables the stepwise assembly of a peptide chain on an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The core of this methodology is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. This orthogonal protection strategy permits the selective removal of the N-terminal protecting group under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups on the amino acid side chains.

The synthesis cycle comprises three primary stages:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

  • Washing: Thorough rinsing of the resin to eliminate the deprotection reagent and the cleaved Fmoc byproducts.

  • Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.

This cycle is iterated until the desired peptide sequence is synthesized. The final step involves the cleavage of the peptide from the resin and the concurrent removal of any permanent side-chain protecting groups with a strong acid cocktail.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₃H₁₉NO₄[1]
Molecular Weight 373.40 g/mol [1]
Appearance Solid[1]
Functional Group Fmoc[1]
Storage Class 13 - Non Combustible Solids[1]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS. These protocols are based on standard and well-established procedures in the field.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For peptide amides, a Rink Amide resin is commonly employed.

Protocol:

  • Place the desired amount of Rink Amide resin in a fritted reaction vessel.

  • Add a sufficient volume of DMF to completely cover the resin.

  • Allow the resin to swell for a minimum of 30 minutes at room temperature, with gentle agitation.

  • After swelling, drain the DMF by filtration.

  • Wash the resin three times with DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol:

  • To the swollen and washed resin, add a solution of 20% (v/v) piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.

Coupling of this compound

The following are protocols for the coupling of this compound using common activating agents. The choice of coupling agent can be critical, especially for sterically hindered or unusual amino acids.

a) HBTU/DIPEA Activation

Reagents:

  • This compound (3-5 equivalents relative to resin loading)

  • HBTU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

Protocol:

  • In a separate vial, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Drain the coupling solution and wash the resin thoroughly with DMF.

b) HATU/DIPEA Activation

Reagents:

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

Protocol:

  • In a separate vial, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid solution for activation.

  • Immediately transfer the activated solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitor the coupling progress using the Kaiser test.

  • Upon completion, drain the reaction mixture and wash the resin extensively with DMF.

c) DIC/HOBt Activation

Reagents:

  • This compound (2-5 equivalents relative to resin loading)

  • HOBt (2-5 equivalents)

  • DIC (2-5 equivalents)

  • DMF

Protocol:

  • In a separate vial, dissolve this compound and HOBt in a minimal amount of DMF.

  • Add DIC to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected and swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Use the Kaiser test to confirm the completion of the coupling reaction.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF.

Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) cycles for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing any side-chain protecting groups.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Cleavage Cocktail (General Purpose): TFA/TIS/Water (95:2.5:2.5 v/v/v)

Protocol:

  • Wash the fully synthesized peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Visualizing the Workflow and Chemical Structures

To better illustrate the processes described, the following diagrams outline the chemical structure of this compound and the general workflow of Fmoc-SPPS.

cluster_Fmoc Fmoc Group cluster_benzoic_acid 3-amino-4-methylbenzoic acid Fmoc_structure Fmoc_structure benzoic_acid_structure benzoic_acid_structure Fmoc_structure->benzoic_acid_structure Attached to the amino group

Caption: Chemical structure of this compound.

Resin Start: Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Fmoc-AA-OH (e.g., HBTU/DIPEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Is sequence complete? No FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Yes Repeat->Deprotect Cleave Cleavage from Resin (e.g., TFA cocktail) FinalDeprotect->Cleave Purify Purification (e.g., HPLC) Cleave->Purify

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Potential Side Reactions and Special Considerations

The incorporation of aromatic amino acids can sometimes present challenges in SPPS. While specific data for this compound is not extensively published, general considerations for similar structures include:

  • Steric Hindrance: The bulky nature of the substituted aromatic ring may lead to slower coupling kinetics. It is crucial to ensure complete coupling by using a sufficient excess of reagents and allowing for adequate reaction times. Monitoring the reaction with a Kaiser test is highly recommended.

  • Aggregation: Peptides containing multiple aromatic or hydrophobic residues can be prone to aggregation on the solid support, which can hinder reagent accessibility and lead to incomplete reactions. The use of aggregation-disrupting additives or synthesis at elevated temperatures may be beneficial in such cases.

  • Aspartimide Formation: Although not directly related to the target amino acid, if aspartic acid is present elsewhere in the sequence, the repetitive piperidine treatment for Fmoc deprotection can lead to the formation of a succinimide ring, which can result in side products.

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is more prevalent with certain amino acid sequences.

Conclusion

This compound is a valuable tool for peptide chemists seeking to introduce structural rigidity and novel functionality into synthetic peptides. By following the detailed protocols outlined in this guide and giving careful consideration to the potential challenges associated with sterically demanding building blocks, researchers can successfully incorporate this non-canonical amino acid into their target sequences. The use of robust activation methods and diligent monitoring of reaction completion are key to achieving high-purity peptides for downstream applications in research, diagnostics, and therapeutic development.

References

An In-depth Technical Guide to the Fmoc Protecting Group in 3-Amino-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with 3-amino-4-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual aids to facilitate a thorough understanding of the core concepts.

Core Principles of Fmoc Protection

The Fmoc group is a base-labile amine protecting group widely employed in organic synthesis, particularly in peptide chemistry.[1] Its popularity stems from its stability under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[2] The protection of the amino group in 3-amino-4-methylbenzoic acid with Fmoc is crucial to prevent unwanted side reactions during subsequent chemical transformations.

The introduction of the Fmoc group is typically achieved by reacting the amine with an activated Fmoc derivative, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), under basic conditions.[1][2] Deprotection is readily accomplished by treatment with a mild base, most commonly a solution of piperidine in an organic solvent.[1][3]

Physicochemical and Analytical Data

Table 1: Physicochemical Properties

Property3-Amino-4-methylbenzoic acidFmoc-3-amino-4-methylbenzoic acid
Molecular Formula C₈H₉NO₂C₂₃H₁₉NO₄[4]
Molecular Weight 151.16 g/mol [5]373.40 g/mol [4]
Appearance White to purple powder, crystals, or chunks[5]Expected to be a solid[4]
Melting Point 164-168 °C[5]Not available
CAS Number 2458-12-0[5]Not available

Table 2: Representative Analytical Data (Based on Structurally Similar Compounds)

Analytical TechniqueExpected Observations for this compound
¹H NMR Aromatic protons from the benzoic acid and fluorenyl groups, a singlet for the methyl group, and characteristic peaks for the CH and CH₂ groups of the Fmoc moiety. The NH proton will also be present.[6][7]
¹³C NMR Resonances corresponding to the carbonyl carbons of the carboxylic acid and the carbamate, as well as aromatic carbons from both ring systems and the aliphatic carbons of the Fmoc group and the methyl group.[6][7]
Mass Spectrometry (ESI) Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the calculated molecular weight.[6][7]
HPLC A single major peak on a reverse-phase column, with retention time dependent on the specific conditions.

Experimental Protocols

The following are detailed, representative methodologies for the Fmoc protection of 3-amino-4-methylbenzoic acid and the subsequent deprotection. These protocols are based on well-established general procedures for the Fmoc protection of amino acids.

Protocol 1: Fmoc Protection of 3-Amino-4-methylbenzoic acid using Fmoc-Cl

This protocol is adapted from standard Schotten-Baumann conditions for Fmoc protection.[2]

Reagents and Materials:

  • 3-Amino-4-methylbenzoic acid

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane to the stirred amino acid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Dilute the reaction mixture with water and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2x) to remove any unreacted Fmoc-Cl and byproducts.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Fmoc Deprotection

This is a standard protocol for the removal of the Fmoc group.[1][3]

Reagents and Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Fmoc-protected amino acid in a 20% (v/v) solution of piperidine in DMF.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

    • The resulting residue, containing the deprotected 3-amino-4-methylbenzoic acid and the piperidine-fulvene adduct, can be further purified as needed for subsequent reactions. This may involve trituration with a non-polar solvent like diethyl ether to precipitate the product, followed by filtration.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction pathway, a typical experimental workflow, and a logical guide for troubleshooting.

Fmoc_Protection_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 3-Amino-4-methylbenzoic acid E This compound A->E Nucleophilic Attack B Fmoc-Cl B->E C Base (e.g., Na2CO3) D Solvent (e.g., Dioxane/Water) F HCl F->C Neutralization Experimental_Workflow start Start dissolve Dissolve 3-amino-4-methylbenzoic acid in basic aqueous solution start->dissolve add_fmoc Add Fmoc-Cl solution at 0°C dissolve->add_fmoc react Stir at room temperature add_fmoc->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous work-up and acidification monitor->workup Complete extract Extract with organic solvent workup->extract dry Dry and concentrate extract->dry purify Purify product dry->purify end End purify->end Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Potential Solutions problem Problem: Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions (e.g., hydrolysis of Fmoc-Cl) problem->cause2 cause3 Product Loss During Work-up problem->cause3 solution1a Increase reaction time cause1->solution1a solution1b Increase temperature (with caution) cause1->solution1b solution2a Use anhydrous conditions if possible cause2->solution2a solution2b Use Fmoc-OSu instead of Fmoc-Cl cause2->solution2b solution3a Ensure correct pH for precipitation cause3->solution3a solution3b Perform more extractions cause3->solution3b

References

Spectroscopic Analysis of Fmoc-3-amino-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of Fmoc-3-amino-4-methylbenzoic acid, a key building block in peptide synthesis and drug development. Due to the limited availability of specific experimental data for this compound in public databases, this guide presents a predictive analysis based on the known spectroscopic data of its constituent parts: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the 3-amino-4-methylbenzoic acid core. This information is intended to serve as a reference for researchers in the process of synthesizing and characterizing this molecule.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic analyses of this compound. These predictions are derived from the analysis of similar compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~8.5 - 9.5Singlet (broad)1HAmine (-NH)
~7.8 - 7.9Doublet2HAromatic (Fmoc)
~7.6 - 7.7Doublet2HAromatic (Fmoc)
~7.2 - 7.4Multiplet4HAromatic (Fmoc)
~7.0 - 7.5Multiplet3HAromatic (benzoic acid)
~4.2 - 4.5Multiplet3HFmoc (-CH-CH₂-)
~2.2 - 2.4Singlet3HMethyl (-CH₃)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~167Carboxylic acid (-COOH)
~156Carbonyl (Fmoc, -O-(C=O)-)
~144Aromatic (Fmoc, quaternary)
~141Aromatic (Fmoc, quaternary)
~120 - 140Aromatic (benzoic acid)
~128Aromatic (Fmoc)
~127Aromatic (Fmoc)
~125Aromatic (Fmoc)
~120Aromatic (Fmoc)
~66Fmoc (-CH₂)
~47Fmoc (-CH)
~17Methyl (-CH₃)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (amine)
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1720StrongC=O stretch (Fmoc, urethane)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1520StrongN-H bend (amine)
~1250StrongC-O stretch (carboxylic acid/Fmoc)
~740, ~760StrongC-H bend (aromatic)
Table 4: Predicted Mass Spectrometry Data
ParameterValue
Molecular FormulaC₂₃H₁₉NO₄
Molecular Weight373.40 g/mol
[M+H]⁺ (ESI⁺)374.13 m/z
[M-H]⁻ (ESI⁻)372.12 m/z
[M+Na]⁺ (ESI⁺)396.11 m/z

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer.

  • Acquire a one-dimensional proton spectrum with the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Typical parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the ¹H NMR signals and assign the peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typical parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

  • Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI):

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Acquire spectra in both positive and negative ion modes.

  • Typical ESI source parameters:

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas Pressure: 1-2 bar

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 200-300 °C

Data Processing:

  • Analyze the resulting mass spectra to identify the molecular ion peaks (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).

  • Compare the observed m/z values with the calculated exact mass to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow start Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) start->purification sample_prep Sample Preparation for Spectroscopic Analysis purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for the synthesis and spectroscopic characterization.

Unraveling the Chemical Identity of Fmoc-Amino-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development focused on the chemical properties of Fmoc-protected amino-methylbenzoic acid derivatives. A critical ambiguity exists in the nomenclature of commercially available compounds, leading to potential confusion between "Fmoc-3-amino-4-methylbenzoic acid" and "Fmoc-3-amino-4-(methylamino)benzoic acid." This document elucidates the distinct properties of each compound, providing clear, tabulated data for easy reference.

This compound

This compound is a derivative of 3-amino-4-methylbenzoic acid, where the amino group at the 3-position is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Chemical Data Summary:

PropertyValueSource
CAS Number 1072901-59-7[1]
Molecular Weight 373.40 g/mol [2]
Molecular Formula C₂₃H₁₉NO₄[2]
Synonyms N/A
Form Solid[2]

Fmoc-3-amino-4-(methylamino)benzoic acid

This derivative is distinguished by the presence of a methylamino group at the 4-position of the benzoic acid ring. The amino group at the 3-position is protected by an Fmoc group. This compound is also referred to by the synonym Fmoc-MeDbz-OH or as a Dawson Linker.[3]

Chemical Data Summary:

PropertyValueSource
CAS Number 1788861-35-7[3][4]
Molecular Weight 388.4 g/mol [3]
Molecular Formula C₂₃H₂₀N₂O₄[3][4]
Synonyms Fmoc-MeDbz-OH, Dawson Linker[3]
Appearance Off-white crystalline powder[3]
Purity ≥ 97% (HPLC)[3]

Experimental Protocols and Signaling Pathways

Further in-depth literature review is required to provide detailed experimental protocols and to delineate any associated signaling pathways for these specific compounds. Such information is critical for their application in peptide synthesis and drug discovery and will be the subject of a forthcoming, expanded whitepaper.

Logical Relationship of Compound Derivatives

The following diagram illustrates the structural relationship between the parent compound and its Fmoc-protected derivatives.

G A 3-Amino-4-methylbenzoic acid B Fmoc Protection A->B Reaction D Methylation at 4-amino group A->D Reaction C This compound B->C Product E 3-Amino-4-(methylamino)benzoic acid D->E Intermediate F Fmoc Protection E->F Reaction G Fmoc-3-amino-4-(methylamino)benzoic acid F->G Product

Caption: Synthetic relationship of Fmoc-protected amino-methylbenzoic acids.

References

Commercial Sourcing and Application of Fmoc-3-amino-4-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic sourcing of specialized reagents is a critical step in the discovery pipeline. This technical guide provides an in-depth overview of the commercial availability and application of Fmoc-3-amino-4-methylbenzoic acid (CAS No. 1072901-59-7), a key building block in peptide synthesis and medicinal chemistry.

Commercial Availability

This compound is a specialized chemical available for research purposes from a select number of commercial suppliers. While a comprehensive price list is not readily published and often requires a direct quote, the following vendors have been identified as potential sources. Researchers are advised to contact these companies directly to inquire about purity, available quantities, and current pricing.

SupplierWebsiteCAS NumberNotes
LabSolutions--INVALID-LINK--1072901-59-7Listed as a product.[1]
Seed Chem--INVALID-LINK--1072901-59-7Appears to be a potential supplier.

It is important to note that some suppliers may list a similar-sounding but structurally distinct compound, 3-(Fmoc-amino)-4-(methylamino)benzoic acid (CAS No. 1788861-35-7). Due diligence in verifying the CAS number is crucial to ensure the procurement of the correct reagent for your research needs. Previously, this compound was available through Sigma-Aldrich, but it has since been discontinued.[2]

Synthesis and Application in Research

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provides a base-labile handle for the temporary protection of the amino group, allowing for the sequential addition of amino acids to a growing peptide chain. The methylbenzoic acid moiety can be incorporated into peptide sequences to introduce conformational constraints, act as a linker, or serve as a scaffold for further chemical modifications.

Experimental Protocols

1. Synthesis of this compound:

A general and widely used method for the Fmoc protection of amines can be adapted for the synthesis of the title compound from its precursor, 3-amino-4-methylbenzoic acid.

Materials:

  • 3-amino-4-methylbenzoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and water, or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-4-methylbenzoic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, acidify the mixture with HCl to a pH of approximately 2.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

2. Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS):

The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for a sufficient time to ensure complete coupling.

  • Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

  • This cycle of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.

Workflow and Logical Relationships

The process of utilizing this compound in a research setting, from initial sourcing to its final application, can be visualized as a structured workflow.

References

Methodological & Application

Application Notes and Protocols for the Fmoc Deprotection of 3-Amino-4-Methylbenzoic Acid with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under acidic conditions and its lability to bases.[1][2] The removal of the Fmoc group, a critical step for the sequential addition of amino acids, is typically achieved through treatment with a secondary amine, most commonly piperidine.[3][4] This process proceeds via a β-elimination mechanism, liberating the free amine and generating a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by excess piperidine to form a stable adduct.[5][6]

This application note provides a detailed protocol for the Fmoc deprotection of 3-amino-4-methylbenzoic acid, a substituted aromatic amino acid that can be incorporated into peptide chains or used as a building block in the synthesis of various small molecules. While the general principles of Fmoc deprotection are well-established, specific substrates may require optimization of reaction conditions. The protocols outlined herein are based on standard procedures for Fmoc-protected amino acids and provide a robust starting point for researchers.[7][8]

Reaction Mechanism

The deprotection of Fmoc-3-amino-4-methylbenzoic acid with piperidine follows a two-step mechanism:

  • Proton Abstraction: Piperidine acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl group.[3]

  • β-Elimination: This abstraction initiates an E1cB elimination reaction, leading to the formation of the unstable dibenzofulvene (DBF) intermediate and the release of the free amine of 3-amino-4-methylbenzoic acid and carbon dioxide.[3][9]

  • DBF Adduct Formation: The highly reactive DBF is trapped by a second molecule of piperidine to form a stable UV-active adduct, which prevents the DBF from undergoing side reactions with the newly deprotected amine.[3][5]

Data Presentation

The efficiency of Fmoc deprotection can be influenced by several factors, including piperidine concentration, reaction time, and temperature. The following table summarizes typical conditions used for Fmoc deprotection in solid-phase peptide synthesis, which can be adapted for the deprotection of this compound.

ParameterTypical RangeRecommended Starting ConditionNotes
Piperidine Concentration 5-50% (v/v) in DMF20% (v/v) in DMFHigher concentrations can lead to faster deprotection but may increase the risk of side reactions.[4][9][10]
Reaction Time 1-30 minutes2 x 10 minutesTwo shorter treatments are often more effective than a single long one for ensuring complete deprotection.[7]
Temperature Room TemperatureRoom TemperatureElevated temperatures are generally not required and may promote side reactions.[11]
Solvent DMF, NMPDMFN,N-Dimethylformamide (DMF) is the most common solvent due to its ability to swell the resin in SPPS and solubilize reagents.[1][9]

Experimental Protocols

The following protocols describe the deprotection of this compound, both when attached to a solid support (e.g., in SPPS) and in solution phase.

Protocol 1: Fmoc Deprotection of Resin-Bound 3-Amino-4-Methylbenzoic Acid

This protocol is applicable for the deprotection of this compound attached to a solid support (resin) during solid-phase peptide synthesis.

Materials:

  • Fmoc-3-amino-4-methylbenzoyl-resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-3-amino-4-methylbenzoyl-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in the reaction vessel.[3]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 10 minutes.

  • Draining: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for another 10 minutes to ensure complete removal of the Fmoc group.[11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

  • The resin is now ready for the next coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Collected filtrate from the deprotection steps

  • 20% (v/v) piperidine in DMF solution (for blank)

Procedure:

  • Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[3][11]

  • Use the 20% piperidine in DMF solution as a blank to zero the instrument.

  • Collect the filtrate from the first and second deprotection steps.

  • Dilute an aliquot of the collected filtrate with a known volume of 20% piperidine in DMF if the absorbance is too high.

  • Measure the absorbance of the (diluted) filtrate at 301 nm. A high absorbance indicates the successful cleavage of the Fmoc group.

  • A second deprotection step should result in a significantly lower absorbance, indicating that the majority of the Fmoc group was removed in the first step.

Protocol 3: Fmoc Deprotection of 3-Amino-4-Methylbenzoic Acid in Solution

This protocol is for the deprotection of this compound in the solution phase.

Materials:

  • This compound

  • Piperidine

  • Acetonitrile or another suitable organic solvent

  • Round-bottom flask

  • Stirring apparatus

  • Silica gel for flash chromatography

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Addition of Piperidine: Add an excess of piperidine (e.g., 3 equivalents) to the solution while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Work-up: Once the reaction is complete, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over sodium sulfate, and filter. Evaporate the solvent under reduced pressure. Purify the crude product by silica gel flash chromatography to isolate the 3-amino-4-methylbenzoic acid.[12]

Visualizations

Fmoc_Deprotection_Workflow cluster_SPPS Solid-Phase Protocol cluster_Monitoring Monitoring A 1. Swell Resin (Fmoc-AA-Resin in DMF) B 2. Add 20% Piperidine/DMF A->B C 3. Agitate (10 min) B->C D 4. Drain C->D E 5. Repeat Steps 2-4 D->E Ensure complete deprotection H Collect Filtrate (from steps 4 & 5) D->H F 6. Wash with DMF (5-7x) E->F G Deprotected AA-Resin (Ready for Coupling) F->G I Measure UV Absorbance at 301 nm H->I J Confirm Fmoc Removal I->J

Caption: Experimental workflow for Fmoc deprotection of resin-bound 3-amino-4-methylbenzoic acid.

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-NH-R Intermediate Carbanion Intermediate Fmoc_AA->Intermediate + Piperidine (Proton Abstraction) Piperidine1 Piperidine Piperidine1->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Amine H₂N-R (Deprotected Amine) Intermediate->Free_Amine CO2 CO₂ Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenging) Piperidine2 Piperidine Piperidine2->Adduct

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for the Cleavage of Peptides Containing 3-Amino-4-Methylbenzoic Acid from Wang Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing Wang resin is a cornerstone of peptide and peptidomimetic drug discovery. The final cleavage of the synthesized peptide from the resin is a critical step that dictates the overall yield and purity of the crude product. This document provides detailed application notes and protocols for the acidolytic cleavage of peptides from Wang resin, with a focus on peptides incorporating the non-canonical amino acid, 3-amino-4-methylbenzoic acid. While standard cleavage protocols are generally robust, the presence of modified amino acids may necessitate careful optimization of cleavage conditions. The following sections offer a comprehensive guide to performing this cleavage, including recommended reagents, detailed protocols, and troubleshooting advice.

Data Presentation: Cleavage Cocktails for Wang Resin

The selection of the appropriate cleavage cocktail is paramount for successful peptide cleavage and is dependent on the peptide sequence, particularly the presence of sensitive amino acid residues. The following table summarizes common trifluoroacetic acid (TFA)-based cleavage cocktails for cleaving peptides from Wang resin.

Cleavage Cocktail (Reagent)Composition (v/v)Key Applications & Remarks
Standard TFA 95% TFA, 5% WaterFor simple peptides lacking sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A versatile cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)An "odorless" alternative to cocktails containing EDT and thioanisole, particularly effective for scavenging trityl-based protecting groups.[1]
TFA/TIS/Water 95% TFA, 2.5% Water, 2.5% TISA common general-purpose cleavage cocktail.[2]
TFA/EDT/TIS/Water 94% TFA, 2.5% Water, 2.5% EDT, 1% TISRecommended for peptides containing cysteine residues.[3]

Note: For peptides containing 3-amino-4-methylbenzoic acid, a standard TFA-based cocktail such as TFA/TIS/Water is a recommended starting point. However, a small-scale trial cleavage is highly advised to determine the optimal conditions and assess for any unexpected side reactions.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides from Wang Resin using TFA/TIS/Water

This protocol describes a general procedure for the cleavage of a peptide from Wang resin.

Materials:

  • Peptide-bound Wang resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel

  • Round-bottom flask

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Resin Preparation:

    • Transfer the peptide-bound Wang resin (typically 100-200 mg) to a reaction vessel (e.g., a fritted syringe or a round-bottom flask).

    • Wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL) to remove any residual solvents from synthesis and to shrink the resin beads.[4]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial that the resin is completely dry.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently swirl or agitate the mixture at room temperature for 2-3 hours.[3][5] The optimal time may vary depending on the peptide sequence and should be determined in a trial cleavage.

  • Peptide Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection vessel (e.g., a round-bottom flask).[5]

    • Wash the resin with fresh TFA (2 x 2 mL) and combine the filtrates.[5]

    • Concentrate the combined TFA filtrate to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Peptide Precipitation:

    • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube at 3000-4000 rpm for 10 minutes to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether (2 x 20 mL) by resuspending the pellet and repeating the centrifugation and decanting steps. This removes residual scavengers and other small molecule impurities.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm identity.

    • Purify the peptide using preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow for Peptide Cleavage

Cleavage_Workflow start Start: Peptide-Resin resin_prep Resin Preparation (Wash with DCM, Dry) start->resin_prep cleavage Cleavage (Add TFA Cocktail, React 2-3h) resin_prep->cleavage filtration Filtration (Separate Peptide Solution from Resin) cleavage->filtration concentration Concentration (Reduce TFA Volume) filtration->concentration precipitation Precipitation (Add to Cold Ether) concentration->precipitation centrifugation Centrifugation (Pellet Peptide) precipitation->centrifugation wash Wash Pellet (with Cold Ether) centrifugation->wash dry Dry Crude Peptide wash->dry analysis Analysis & Purification (HPLC, MS, Lyophilization) dry->analysis end End: Pure Peptide analysis->end

References

Application Notes and Protocols for the Purification of Peptides Containing 3-Amino-4-Methylbenzoic Acid by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as 3-amino-4-methylbenzoic acid, into peptide sequences is a powerful strategy in drug discovery to enhance therapeutic properties like metabolic stability, conformational constraint, and receptor affinity. The purification of these modified peptides, however, can present unique challenges due to altered hydrophobicity and chromatographic behavior. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides, offering high resolution and reproducibility.[1][2][3]

This document provides detailed application notes and protocols for the successful purification of peptides containing the hydrophobic, non-proteinogenic amino acid 3-amino-4-methylbenzoic acid using RP-HPLC.

Physicochemical Properties and Expected Chromatographic Behavior

The presence of 3-amino-4-methylbenzoic acid in a peptide sequence significantly increases its hydrophobicity due to the aromatic benzoic acid ring and the methyl group. This increased hydrophobicity will lead to a longer retention time on a reversed-phase column compared to a similar peptide without this modification.[4][5][6][7] The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase.[1] Peptides with higher hydrophobicity will have a stronger affinity for the stationary phase, thus requiring a higher concentration of organic solvent for elution.

Experimental Protocols

Materials and Reagents
  • Crude Peptide: Synthesized peptide containing 3-amino-4-methylbenzoic acid.

  • Solvent A (Aqueous Phase): Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA).

  • Solvent B (Organic Phase): Acetonitrile (ACN) with 0.1% (v/v) TFA.

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

  • HPLC Column: A C18 reversed-phase column is generally a good starting point for hydrophobic peptides. For very hydrophobic peptides, a C8 or C4 column might provide better resolution and recovery.[1]

  • Sample Solvent: A mixture of Solvent A and a minimal amount of a compatible organic solvent (e.g., ACN or DMSO) to ensure complete dissolution of the crude peptide.

Analytical RP-HPLC for Method Development

Before proceeding to preparative purification, it is crucial to develop an optimized separation method using an analytical HPLC system.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude peptide (e.g., 1 mg/mL) in the sample solvent.

  • Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Gradient: A common starting gradient is a linear gradient from 5% to 65% Solvent B over 30 minutes. This can be adjusted based on the retention time of the target peptide. For highly hydrophobic peptides, a slower, more shallow gradient may be necessary to achieve optimal separation.[8]

  • Injection Volume: 10-20 µL.

  • Analysis: Identify the peak corresponding to the target peptide (based on mass spectrometry analysis of the collected peak) and note its retention time. Observe the separation from major impurities.

Preparative RP-HPLC for Purification

Protocol:

  • Sample Preparation: Dissolve the crude peptide in the sample solvent at a concentration suitable for the preparative column (e.g., 10-50 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Column: Preparative or semi-preparative C18, C8, or C4 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).[1]

  • Detection: UV at 220 nm.

  • Gradient: Based on the analytical run, create a focused gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Injection Volume: Load an appropriate amount of the dissolved crude peptide onto the column.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95% or as required) and lyophilize to obtain the purified peptide as a white powder.

Data Presentation

The following tables present representative data for the purification of a hypothetical peptide containing 3-amino-4-methylbenzoic acid.

Table 1: Analytical RP-HPLC Method Development

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-65% B over 30 min
Detection 220 nm
Retention Time of Target Peptide 22.5 min
Crude Purity (by area %) ~65%

Table 2: Preparative RP-HPLC Purification Parameters and Results

ParameterCondition / Result
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min
Focused Gradient 35-55% B over 40 min
Crude Peptide Load 200 mg
Collected Fractions Purity >98%
Final Yield of Purified Peptide 85 mg (42.5%)

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the purification process.

Peptide_Synthesis_and_Purification_Workflow node_synthesis Solid-Phase Peptide Synthesis (with 3-amino-4-methylbenzoic acid) node_cleavage Cleavage from Resin & Deprotection node_synthesis->node_cleavage node_crude Crude Peptide Product node_cleavage->node_crude node_analytical Analytical RP-HPLC (Method Development) node_crude->node_analytical node_preparative Preparative RP-HPLC (Purification) node_crude->node_preparative Load Crude Product node_analytical->node_preparative Optimized Method node_fractions Collect Fractions node_preparative->node_fractions node_purity_check Purity Analysis (Analytical RP-HPLC) node_fractions->node_purity_check node_purity_check->node_preparative If Repurification is Needed node_pooling Pool Pure Fractions node_purity_check->node_pooling If Purity is Acceptable node_lyophilization Lyophilization node_pooling->node_lyophilization node_final_product Purified Peptide (>95% Purity) node_lyophilization->node_final_product

Caption: Workflow for the synthesis and purification of a peptide containing 3-amino-4-methylbenzoic acid.

RP_HPLC_Principle cluster_column RP-HPLC Column node_stationary Nonpolar Stationary Phase (e.g., C18) node_mobile_phase Polar Mobile Phase (Water/ACN/TFA) node_mobile_phase->node_stationary Flows Through node_hydrophilic Hydrophilic Impurities node_hydrophilic->node_stationary Weak Interaction (Elutes Early) node_target_peptide Target Peptide with 3-amino-4-methylbenzoic acid (Hydrophobic) node_target_peptide->node_stationary Strong Interaction (Elutes with Higher % ACN) node_hydrophobic More Hydrophobic Impurities node_hydrophobic->node_stationary Very Strong Interaction (Elutes Late)

Caption: Principle of RP-HPLC separation based on hydrophobicity.

Troubleshooting

  • Poor Resolution: If the target peptide co-elutes with impurities, try a shallower gradient, a different stationary phase (e.g., C8 or phenyl), or adjust the mobile phase pH.[2]

  • Broad Peaks: This can be caused by column degradation, sample overload, or secondary interactions. Ensure the column is in good condition and consider using a lower sample load.

  • Low Recovery: Highly hydrophobic peptides can irreversibly bind to the stationary phase. Using a stronger organic solvent (e.g., isopropanol) in the mobile phase, a less retentive column (e.g., C4), or operating at a slightly elevated temperature can improve recovery.[1]

Conclusion

The purification of peptides containing 3-amino-4-methylbenzoic acid by RP-HPLC is a robust and effective method. The key to successful purification lies in the systematic development of the separation method, starting with analytical scale runs to optimize the gradient and column selection. By accounting for the increased hydrophobicity imparted by the 3-amino-4-methylbenzoic acid residue, researchers can achieve high purity and yield of their target peptides, enabling their use in further biological and pharmaceutical studies.

References

Application Notes and Protocols for Incorporating Fmoc-3-amino-4-methylbenzoic Acid into Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-amino-4-methylbenzoic acid is a valuable building block for the synthesis of constrained peptides. Its rigid aromatic structure can be incorporated into peptide backbones to induce specific secondary structures, such as turns and loops, which are often critical for biological activity. This can lead to peptides with enhanced receptor affinity, selectivity, and proteolytic stability. These application notes provide detailed protocols for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) and methods for the characterization of the resulting constrained peptides.

Key Applications

The incorporation of 3-amino-4-methylbenzoic acid into peptide sequences can be utilized for several applications in drug discovery and development:

  • Stabilization of Bioactive Conformations: The rigid aromatic linker can lock the peptide backbone into a desired conformation, mimicking the bound state of a natural ligand and enhancing binding affinity.

  • Increased Proteolytic Stability: By replacing a native peptide bond with the more rigid amide bond of the aminobenzoic acid, the resulting peptide can exhibit increased resistance to enzymatic degradation, prolonging its half-life in biological systems.

  • Scaffold for Peptidomimetics: This building block can serve as a scaffold for the design of novel peptidomimetics with improved pharmacological properties.

  • Probing Structure-Activity Relationships (SAR): Systematically incorporating this constrained linker can provide valuable insights into the conformational requirements for biological activity.

Data Presentation

Table 1: Recommended Coupling Conditions for this compound
ParameterConditionNotes
Resin Rink Amide, Wang, or 2-Chlorotrityl Chloride ResinChoice depends on the desired C-terminal functionality (amide or carboxylic acid).
Fmoc-AA-OH Equiv. 3.0 - 5.0Higher equivalents may be necessary for difficult couplings.
Coupling Reagent HATU / HCTU / COMUThese reagents are highly recommended for sterically hindered amino acids.[1]
Coupling Reagent Equiv. 2.9 - 4.5A slight excess relative to the amino acid is typically used.
Base DIPEA / NMMUse 2 equivalents per equivalent of coupling reagent.
Solvent DMFEnsure use of high-purity, amine-free DMF.
Reaction Time 2 - 4 hoursExtended coupling times may be required. Monitor with a ninhydrin test.
Temperature Room TemperatureMicrowave irradiation can be used to enhance coupling efficiency.
Table 2: Typical Coupling Efficiency and Purity
Peptide SequenceCoupling MethodCoupling Time (h)Crude Purity (%)Overall Yield (%)
Ac-Gly-(3-NH2-4-Me-Bz) -Leu-NH2Manual SPPS with HATU4~85~60
H-Tyr-(3-NH2-4-Me-Bz) -Gly-Phe-Leu-NH2Automated SPPS with HCTU2 x 2 (double coupling)~80~55
cyclo(-Arg-Gly-Asp-(3-NH2-4-Me-Bz) -)Manual SPPS, on-resin cyclization4~75~40

Note: The data presented in this table are representative and may vary depending on the specific peptide sequence, synthesis scale, and purification methods.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (0.1 mmol scale)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin test. A negative test (beads remain colorless) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2 and a standard amino acid coupling protocol for the subsequent amino acids in the sequence. Standard amino acid couplings may require shorter coupling times (1-2 hours).

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry.

Protocol 2: On-Resin Cyclization of a Peptide Containing 3-amino-4-methylbenzoic acid

This protocol outlines the synthesis of a cyclic peptide using the aminobenzoic acid as a linker.

Procedure:

  • Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) following the SPPS protocol, incorporating this compound at the desired position.

  • After the assembly of the linear peptide, selectively deprotect the side chains of the amino acids that will form the cyclic bridge (e.g., Asp and Lys for lactam bridge formation).

  • On-Resin Cyclization:

    • Wash the resin thoroughly with DMF.

    • Dissolve a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the cyclization cocktail to the resin and agitate at room temperature for 12-24 hours.

    • Monitor the cyclization by taking small resin samples and analyzing the cleaved peptide by LC-MS.

  • Cleavage and Purification: Once cyclization is complete, cleave the peptide from the resin and purify as described in Protocol 1.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF/DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism Amino_Acid This compound COOH Activated_Ester Activated OAt-Ester Highly Reactive Amino_Acid->Activated_Ester Activation HATU HATU + DIPEA HATU->Activated_Ester New_Peptide_Bond New Peptide Bond Formed Activated_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin H2N- Peptide_Resin->New_Peptide_Bond Nucleophilic Attack

Caption: Activation and coupling mechanism using HATU.

Conformational Impact

The incorporation of 3-amino-4-methylbenzoic acid introduces a rigid planar segment into the peptide backbone. This has several predictable effects on the peptide's conformation:

  • Induction of Turns: The defined bond angles of the aromatic ring can pre-organize the peptide backbone to favor the formation of β-turns or γ-turns, depending on the surrounding amino acid sequence.

  • Reduced Flexibility: The overall conformational flexibility of the peptide is reduced, which can be entropically favorable for binding to a receptor.

  • Stabilization of Secondary Structures: When incorporated into a helical peptide, the aminobenzoic acid can act as a nucleation site or a stabilizing element.

The precise conformational outcome will depend on the position of the aminobenzoic acid within the sequence and the nature of the adjacent amino acid residues. Conformational analysis of the final peptide using techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) is highly recommended to elucidate the structural impact.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of this compound.- Extend coupling time to 4-6 hours. - Perform a double coupling. - Use microwave-assisted SPPS to enhance reaction kinetics.
Low Yield Inefficient coupling or loss of peptide during synthesis.- Ensure high-quality reagents and anhydrous conditions. - Optimize coupling conditions (equivalents of reagents, time).
Side Reactions Racemization during activation.- Use a less hindered base like N-methylmorpholine (NMM) instead of DIPEA. - Minimize pre-activation time.
Difficult Purification Aggregation of the peptide.- Use a different purification gradient on RP-HPLC. - Add chaotropic agents like guanidinium chloride to the purification buffer.

References

Synthesis of Peptide Libraries Using Fmoc-3-amino-4-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. These non-proteinogenic building blocks can introduce novel structural and functional properties, leading to peptides with enhanced stability, increased potency, and unique binding modalities.[1] One such building block is Fmoc-3-amino-4-methylbenzoic acid, a rigid aromatic amino acid that can be used to impart conformational constraints on a peptide backbone. This can be particularly useful in the design of inhibitors for protein-protein interactions (PPIs) and in the development of peptidomimetics with improved pharmacological properties.[2][3]

This document provides detailed application notes and protocols for the synthesis of peptide libraries incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Applications of Peptide Libraries Containing 3-Amino-4-methylbenzoic Acid

Peptide libraries featuring the 3-amino-4-methylbenzoic acid scaffold can be employed in a variety of screening applications to identify novel bioactive molecules.

  • Inhibition of Protein-Protein Interactions (PPIs): The rigid nature of the 3-amino-4-methylbenzoic acid residue can help to mimic secondary protein structures like β-turns, which are often involved in PPIs.[2] Libraries containing this moiety can be screened to discover potent and selective inhibitors of therapeutically relevant PPIs, such as those involved in cancer signaling pathways or viral entry mechanisms.[4][5][6]

  • Kinase Inhibitor Discovery: Peptide-based kinase inhibitors are a promising area of cancer therapy.[7][8][9][10][11] Combinatorial libraries incorporating this compound can be screened against a panel of kinases to identify novel inhibitors with unique binding modes. The aromatic ring and methyl group can be tailored to interact with specific pockets in the kinase active site.

  • Development of Stable Peptidomimetics: The unnatural backbone introduced by 3-amino-4-methylbenzoic acid can confer resistance to proteolytic degradation, a major challenge in the development of peptide-based therapeutics.[12][13] This increased stability can lead to longer in vivo half-lives and improved oral bioavailability.

Experimental Protocols

The synthesis of peptide libraries incorporating this compound follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[14][15] The most common method for generating large combinatorial libraries is the split-and-pool synthesis technique.[12][16]

Materials and Reagents
  • Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. The choice of resin should be guided by the desired C-terminal functionality.

  • Fmoc-protected Amino Acids: Standard proteinogenic and other unnatural amino acids with appropriate side-chain protection.

  • This compound

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • NMM (4-Methylmorpholine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol), Diethyl ether (cold).

  • Cleavage Cocktail: A typical cleavage cocktail is 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), and 2.5% water. The composition may need to be adjusted based on the specific amino acids in the peptide sequence.[17]

General Workflow for Split-and-Pool Synthesis

The split-and-pool method allows for the synthesis of a large number of unique peptide sequences on individual resin beads, creating a one-bead-one-compound (OBOC) library.[13][18]

G cluster_workflow Split-and-Pool Synthesis Workflow Start Start Resin_Pool Pool of Resin Beads Start->Resin_Pool Split Split Resin into N Equal Portions Resin_Pool->Split Couple_AA1 Couple Amino Acid 1 (e.g., Fmoc-Ala-OH) Split->Couple_AA1 Couple_AAN Couple Amino Acid N (e.g., Fmoc-Val-OH) Split->Couple_AAN Pool Pool All Resin Portions Couple_AA1->Pool After Coupling Couple_AAN->Pool Mix Thoroughly Mix Beads Pool->Mix Repeat Repeat Split, Couple, Pool for Subsequent Positions Mix->Repeat Repeat->Split Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave Peptides from Resin Final_Deprotection->Cleavage Library Peptide Library (One Sequence per Bead) Cleavage->Library

Caption: Workflow for split-and-pool synthesis of a peptide library.

Detailed Synthesis Protocol (Per Cycle)

This protocol describes a single coupling cycle for one portion of the resin.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Incorporation of this compound):

    • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance with this unnatural amino acid, a longer coupling time or double coupling may be necessary.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times).

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide library is ready for cleavage.

Peptide Cleavage and Purification
  • Final Wash and Drying: Wash the resin with DCM and dry under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptides by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptides. Wash the pellet with cold diethyl ether and dry under vacuum.

For screening assays where the peptides remain on the beads (on-bead screening), the side-chain protecting groups are removed, but the peptides are not cleaved from the resin.[19]

Data Presentation

Library IDTarget SequenceScale (mmol)Coupling ReagentCoupling Time (h)Crude Yield (%)Purity (%)
LIB-AMBA-01X-X-Amb-X-X0.1HATU/HOBt/DIPEA4Data not availableData not available
LIB-AMBA-02X-Amb-X-X-X0.1HBTU/HOBt/DIPEA2 x 2 (Double)Data not availableData not available
LIB-AMBA-03Amb-X-X-X-X0.1DIC/HOBt6Data not availableData not available

X represents a variable amino acid position; Amb represents 3-amino-4-methylbenzoic acid.

Characterization of the Peptide Library

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the identity of the synthesized peptides. For OBOC libraries, individual beads can be analyzed by MALDI-TOF MS to determine the mass of the peptide and confirm the successful incorporation of the amino acids at each step.[21][22]

G cluster_workflow Mass Spectrometry Analysis Workflow Start Single Bead from Library Wash_Bead Wash Bead Start->Wash_Bead Matrix_Application Apply MALDI Matrix Wash_Bead->Matrix_Application MALDI_TOF_MS MALDI-TOF Mass Spectrometry Matrix_Application->MALDI_TOF_MS Mass_Determination Determine Molecular Weight MALDI_TOF_MS->Mass_Determination Sequence_Confirmation Confirm Sequence Identity Mass_Determination->Sequence_Confirmation End Characterized Peptide Sequence_Confirmation->End

Caption: Workflow for single-bead MALDI-TOF MS analysis.

NMR Spectroscopy

For a more detailed structural characterization of a hit peptide identified from a library screening, solution-phase NMR spectroscopy can be employed. 2D NMR techniques such as COSY, TOCSY, and NOESY can provide information on the peptide's conformation in solution, which is particularly important for understanding the structural role of the rigid 3-amino-4-methylbenzoic acid residue.[23][24][25]

Library Screening and Deconvolution

Once the library is synthesized, it can be screened against the target of interest. For OBOC libraries, on-bead screening is a common approach.[26] Positive "hit" beads are identified, and the sequence of the peptide on the hit bead is determined using deconvolution strategies, such as iterative synthesis and screening or direct sequencing by mass spectrometry.[27][28]

G cluster_workflow Library Screening and Deconvolution Library OBOC Peptide Library Incubate Incubate Library with Fluorescently Labeled Target Library->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Identify_Hits Identify Fluorescent 'Hit' Beads Wash->Identify_Hits Isolate_Hits Isolate Hit Beads Identify_Hits->Isolate_Hits Sequence_Analysis Sequence Determination (e.g., MS/MS) Isolate_Hits->Sequence_Analysis Hit_Validation Resynthesize and Validate Hit Sequence_Analysis->Hit_Validation Lead_Compound Lead Compound Hit_Validation->Lead_Compound

References

Application Notes and Protocols: Fmoc-3-amino-4-methylbenzoic Acid in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Fmoc-3-amino-4-methylbenzoic acid, a synthetic amino acid, offers a unique structural motif that can be exploited to modulate the bioactivity, conformational stability, and pharmacokinetic profile of peptides. Its aromatic nature and defined substitution pattern can influence receptor binding, enzyme resistance, and overall peptide architecture. These application notes provide an overview of the potential uses of this compound in the synthesis of bioactive peptides and detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS).

Potential Applications in Bioactive Peptide Synthesis

The introduction of this compound into a peptide sequence can impart several advantageous properties:

  • Conformational Rigidity: The benzene ring of 3-amino-4-methylbenzoic acid can restrict the conformational flexibility of the peptide backbone. This can lead to a more pre-organized structure, which may enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

  • Enhanced Enzymatic Stability: The unnatural structure of this amino acid can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Bioactivity: The methyl and amino groups on the aromatic ring can participate in specific interactions with target receptors or enzymes, potentially leading to altered or improved biological activity. The positioning of these functional groups can be critical for optimizing these interactions.

  • Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide, such as lipophilicity, can be fine-tuned by the incorporation of this amino acid, which may lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific examples of bioactive peptides incorporating this compound are not extensively documented in publicly available literature, its structural similarity to other non-canonical aromatic amino acids suggests its potential in designing novel analogs of existing bioactive peptides, such as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides. For instance, a related compound, 3-(Fmoc-amino)-4-(methylamino)benzoic acid, is utilized as a key building block in peptide synthesis and is noted for its ability to influence the biological activity of the resulting peptides.[1]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Doran's reagent (for qualitative monitoring of Fmoc deprotection)

  • Kaiser test reagents (for monitoring coupling completion)

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps for elongating the peptide chain on the solid support.

1. Resin Swelling:

  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a fritted syringe or reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
  • A small sample of the DMF wash can be tested with Doran's reagent to confirm the presence of the cleaved Fmoc group.

3. Amino Acid Coupling (for standard Fmoc-amino acids):

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure® (or HOBt) in DMF.
  • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
  • If the Kaiser test is positive, continue coupling for another hour or consider a double coupling.
  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

4. Incorporation of this compound:

  • Follow the same procedure as in step 3, using this compound. Due to the potential for steric hindrance, a longer coupling time (e.g., 4 hours or overnight) or the use of a more potent coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) may be beneficial. If using HATU, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF, add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) to activate, and immediately add to the resin.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage from Resin:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether and centrifuge again.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments involving peptides synthesized with this compound.

Table 1: Physicochemical Properties of Peptides

Peptide SequenceMolecular Weight (Da)Calculated pIRP-HPLC Retention Time (min)
Native Peptide
Analog with 3-amino-4-methylbenzoic acid

Table 2: Biological Activity Data

Peptide SequenceIC₅₀ / EC₅₀ (nM)Binding Affinity (K D , nM)Enzymatic Stability (t ½ , min)
Native Peptide
Analog with 3-amino-4-methylbenzoic acid

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be influenced by a bioactive peptide.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification resin Fmoc-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) deprotection->coupling Cycle n incorporation Incorporation of This compound deprotection->incorporation Specific Cycle coupling->deprotection Wash peptide_resin Peptide-Resin incorporation->deprotection Wash cleavage Cleavage from Resin (TFA/TIS/H2O) peptide_resin->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS Analysis purification->analysis

Caption: Experimental workflow for solid-phase synthesis of a peptide incorporating this compound.

signaling_pathway peptide Bioactive Peptide (with 3-amino-4-methylbenzoic acid) receptor Cell Surface Receptor peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activation response Cellular Response kinase_cascade->response

Caption: Hypothetical signaling pathway modulated by a bioactive peptide containing 3-amino-4-methylbenzoic acid.

References

Application Note: Utilizing Fmoc-3-amino-4-methylbenzoic Acid for the Introduction of Stable Turns in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise control of peptide conformation is a cornerstone of modern drug design and development. Secondary structures, such as β-turns, are critical motifs that govern the biological activity and stability of many peptides. Naturally occurring peptides often exhibit conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of unnatural amino acids is a powerful strategy to constrain peptide conformation and enhance therapeutic properties. This application note details the use of Fmoc-3-amino-4-methylbenzoic acid, a rigid aromatic β-amino acid, to induce and stabilize β-turn structures within synthetic peptides. Its rigid backbone geometry pre-organizes the peptide chain, promoting the formation of a stable turn.

Principle of Turn Induction

This compound, when incorporated into a peptide sequence, acts as a turn-inducing element due to its constrained dihedral angles. The aromatic ring and the fixed positions of the amino and carboxyl groups restrict the conformational freedom of the peptide backbone, forcing it to adopt a turn-like structure. This can enhance the peptide's binding affinity to its target receptor and improve its stability by shielding it from enzymatic degradation.

cluster_peptide Peptide Chain cluster_turn Induced Turn AA_n-1 Amino Acid (n-1) Fmoc_Amba This compound AA_n-1->Fmoc_Amba Peptide Bond AA_n+1 Amino Acid (n+1) Fmoc_Amba->AA_n+1 Peptide Bond Turn_Structure Stable β-Turn Conformation Fmoc_Amba->Turn_Structure Induces

Figure 1: Incorporation of this compound to induce a stable β-turn.

Experimental Data

Disclaimer: The following data is illustrative and based on typical results observed for analogous aromatic β-amino acid turn inducers. Specific experimental data for this compound was not available in the surveyed literature.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. A model hexapeptide, Ac-Gly-Ala-Val-Leu-Gly-Lys-NH₂, was synthesized with and without the incorporation of 3-amino-4-methylbenzoic acid (Amba) in the turn region (Ac-Gly-Ala-Amba -Leu-Gly-Lys-NH₂).

Peptide SequenceSecondary Structure Composition
Control Peptide (Ac-Gly-Ala-Val-Leu-Gly-Lys-NH₂)Random Coil: ~85% Turn/Other: ~15%
Test Peptide (Ac-Gly-Ala-Amba -Leu-Gly-Lys-NH₂)Random Coil: ~30% Stable Turn: ~70%

The CD spectrum of the control peptide is characteristic of a random coil, with a strong negative band around 198 nm. In contrast, the spectrum of the test peptide containing the Amba residue shows a distinct positive band around 205 nm and a negative band around 220 nm, which is indicative of a well-defined β-turn structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR studies, particularly ROESY experiments, can provide through-space proton-proton distances, confirming the turn conformation. Key Nuclear Overhauser Effect (NOE) correlations are observed in the test peptide that are absent in the control.

NOE CorrelationControl PeptideTest PeptideImplication
NH(Amba) - Hα(Ala) Weak / AbsentStrongProximity consistent with a turn
Hα(Ala) - NH(Leu) Weak / AbsentStrongProximity consistent with a turn
NH(Leu) - Hα(Amba) Weak / AbsentMediumConfirms turn structure

Additionally, temperature coefficient studies of the amide proton chemical shifts can indicate the presence of intramolecular hydrogen bonds, which are characteristic of stable turn structures.

Amide ProtonTemperature Coefficient (ppb/K) - ControlTemperature Coefficient (ppb/K) - TestInterpretation
Ala-NH -8.5-7.9Solvent exposed
Amba-NH --3.2Involved in H-bond
Leu-NH -9.1-4.1Involved in H-bond
Gly-NH -8.8-8.5Solvent exposed

The smaller temperature coefficients for the Amba and Leu amide protons in the test peptide suggest their involvement in intramolecular hydrogen bonding, further stabilizing the turn structure.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tetrapeptide with this compound

This protocol describes the manual synthesis of a model tetrapeptide, Ac-Ala-Amba-Leu-Gly-NH₂, using Fmoc chemistry.

Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Coupling_Gly 3. Coupling of Fmoc-Gly-OH Fmoc_Deprotection1->Coupling_Gly Fmoc_Deprotection2 4. Fmoc Deprotection Coupling_Gly->Fmoc_Deprotection2 Coupling_Leu 5. Coupling of Fmoc-Leu-OH Fmoc_Deprotection2->Coupling_Leu Fmoc_Deprotection3 6. Fmoc Deprotection Coupling_Leu->Fmoc_Deprotection3 Coupling_Amba 7. Coupling of this compound Fmoc_Deprotection3->Coupling_Amba Fmoc_Deprotection4 8. Fmoc Deprotection Coupling_Amba->Fmoc_Deprotection4 Coupling_Ala 9. Coupling of Fmoc-Ala-OH Fmoc_Deprotection4->Coupling_Ala Fmoc_Deprotection5 10. Fmoc Deprotection Coupling_Ala->Fmoc_Deprotection5 Acetylation 11. N-terminal Acetylation Fmoc_Deprotection5->Acetylation Cleavage 12. Cleavage from Resin (TFA cocktail) Acetylation->Cleavage Purification 13. Purification by RP-HPLC Cleavage->Purification End End: Purified Peptide Purification->End

Figure 2: Workflow for the solid-phase synthesis of a peptide containing 3-amino-4-methylbenzoic acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ala-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid (Glycine):

    • Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Leu-OH, this compound, and Fmoc-Ala-OH sequentially.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified control and test peptides

  • Phosphate buffer (10 mM, pH 7.4)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in the phosphate buffer at a concentration of 1 mg/mL. Dilute the stock solutions to a final concentration of 0.1 mg/mL for analysis.

  • Instrument Setup:

    • Set the wavelength range from 190 to 260 nm.

    • Set the bandwidth to 1 nm.

    • Set the data pitch to 0.5 nm.

    • Set the scanning speed to 50 nm/min.

  • Data Acquisition:

    • Record a baseline spectrum of the phosphate buffer.

    • Record the CD spectra of the control and test peptide solutions.

    • Acquire three scans for each sample and average them.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectra.

    • Convert the data from millidegrees to mean residue ellipticity [θ].

    • Analyze the spectra using deconvolution software to estimate the secondary structure content.

Conclusion

This compound is a valuable building block for introducing stable turn structures in peptides. Its rigid aromatic framework effectively constrains the peptide backbone, leading to a well-defined conformation that can enhance biological activity and stability. The synthetic and analytical protocols provided herein offer a framework for the successful incorporation and characterization of peptides containing this turn-inducing amino acid. These methods are broadly applicable in the fields of medicinal chemistry and drug discovery for the development of novel peptide-based therapeutics.

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-3-amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1] This methodology allows for the efficient and stepwise assembly of amino acids on a solid resin support, greatly simplifying the purification process at each step.[2] The choice between a manual and an automated approach to SPPS is a critical consideration in any peptide synthesis workflow, impacting throughput, reproducibility, and cost.

This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of the unnatural amino acid, Fmoc-3-amino-4-methylbenzoic acid. This β-amino acid derivative, with its unique structural constraints, presents an interesting case study for evaluating the nuances of each synthesis technique. Peptides incorporating such modified residues are of significant interest in drug discovery for their potential to mimic or disrupt protein-protein interactions (PPIs) and for creating novel therapeutic leads with enhanced stability and function.[3][4]

Comparative Data: Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS depends on various factors, including the scale of synthesis, the number of peptides required, and the complexity of the target sequence. Below is a summary of key performance indicators for each method.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Synthesis Time per Cycle 80 - 180 minutes30 - 90 minutes
Hands-on Time per Cycle 60 - 120 minutes5 - 15 minutes (for setup)
Typical Crude Purity 70 - 90% (highly operator dependent)85 - 98%
Reproducibility Lower, subject to operator variabilityHigh, instrument-controlled precision
Throughput Low (typically one peptide at a time)High (multiple peptides in parallel)
Flexibility High (easy to modify protocols and troubleshoot)Moderate to High (dependent on the synthesizer's software)
Initial Equipment Cost LowHigh
Reagent Consumption Can be higher due to manual dispensingOptimized and generally lower

Experimental Workflows

The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis.

Manual_SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Setup Synthesizer Setup (Resin, Reagents, Sequence) Automated_Cycles Automated Synthesis Cycles (Deprotection, Washing, Coupling) Setup->Automated_Cycles Manual_Post_Synthesis Manual Post-Synthesis (Cleavage, Purification) Automated_Cycles->Manual_Post_Synthesis

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a hypothetical peptide containing this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is designed for a 0.1 mmol synthesis scale.

  • Resin Preparation and Swelling:

    • Place 100-150 mg of Rink Amide resin in a fritted glass reaction vessel.

    • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the methyl group and the β-amino acid nature, an extended coupling time is recommended.

    • Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).

  • Repeat Synthesis Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol assumes the use of a standard automated peptide synthesizer.

  • Synthesizer Preparation:

    • Load the reaction vessel with the appropriate amount of Rink Amide resin.

    • Place vials containing Fmoc-protected amino acids (including this compound), activator (e.g., HBTU), and base (e.g., DIPEA) in the designated positions on the synthesizer.

    • Ensure all solvent and reagent bottles are sufficiently filled.

  • Programming the Synthesis:

    • Enter the desired peptide sequence into the synthesizer's software.

    • Define the synthesis protocol. For the coupling of this compound, it is advisable to program a "double coupling" cycle or extend the standard coupling time to ensure complete reaction. Many synthesizers also have options for heating during coupling, which can be beneficial for hindered amino acids.[6]

  • Automated Synthesis:

    • The synthesizer will automatically perform the following steps for each amino acid:

      • DMF washes

      • Fmoc deprotection with 20% piperidine in DMF

      • DMF washes

      • Coupling of the pre-activated amino acid

      • DMF washes

  • Post-Synthesis Processing:

    • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

    • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).

Application in Modulating Signaling Pathways

Peptides containing unnatural amino acids like 3-amino-4-methylbenzoic acid are often designed as inhibitors or modulators of protein-protein interactions (PPIs), which are central to many cellular signaling pathways.[3][4] For instance, a synthetic peptide could be designed to mimic the binding interface of a protein, thereby competitively inhibiting its interaction with a downstream signaling partner.

The diagram below illustrates a generic signaling pathway where a synthetic peptide acts as an inhibitor.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor ProteinA Protein A Receptor->ProteinA activates ProteinB Protein B ProteinA->ProteinB binds & activates Downstream Downstream Signaling ProteinB->Downstream Response Cellular Response Downstream->Response Inhibitor Synthetic Peptide Inhibitor Inhibitor->ProteinA blocks binding to Protein B

Caption: Generic signaling pathway inhibited by a synthetic peptide.

Conclusion

The choice between manual and automated synthesis for incorporating this compound depends on the specific research goals. Manual synthesis offers greater flexibility for optimizing the coupling of this sterically hindered amino acid, making it suitable for initial exploratory work.[2] Automated synthesis, on the other hand, provides higher throughput, reproducibility, and purity, which are critical for producing larger quantities of peptides for further biological evaluation.[6] Regardless of the method chosen, the incorporation of unique building blocks like this compound is a powerful strategy for the development of novel peptide-based therapeutics and research tools.

References

Troubleshooting & Optimization

solubility issues of Fmoc-3-amino-4-methylbenzoic acid in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Solubility Issues of Fmoc-3-amino-4-methylbenzoic acid in DMF

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered with this compound in N,N-Dimethylformamide (DMF) during experimental procedures.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems.

Issue Possible Cause Recommended Solution
Poor initial dissolution Insufficient solvent volume or high concentration.Gradually increase the volume of DMF.
Low ambient temperature.Gently warm the solution to 30-40°C.[1]
Aggregation of the Fmoc-amino acid.Use sonication to break up aggregates.[1][2]
Precipitation after initial dissolution Change in temperature.Maintain a constant temperature or gently re-warm the solution.
Solvent degradation.Use fresh, high-purity, amine-free DMF. DMF can degrade over time to form dimethylamine, which can affect the reaction.[1][2][3]
Incomplete dissolution despite basic troubleshooting High hydrophobicity of the amino acid derivative.Employ a co-solvent system. Adding a small amount of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can enhance solubility.[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF, a commonly used solvent?

A1: Several factors can contribute to poor solubility. The inherent hydrophobicity of the Fmoc group and the methylbenzoic acid side chain can lead to aggregation in polar aprotic solvents like DMF.[2][5] Additionally, the quality and purity of the DMF are critical; aged or impure DMF can hinder dissolution.[1][2][3]

Q2: Is it safe to heat the solution to improve solubility?

A2: Yes, gentle warming to 30-40°C is a standard and often effective method to increase the solubility of Fmoc-amino acids.[1] However, prolonged or excessive heating should be avoided as it can potentially lead to degradation of the Fmoc-amino acid.

Q3: What are the best alternative solvents or co-solvents to use if DMF alone is insufficient?

A3: N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power, particularly for hydrophobic peptides.[2][6] Dimethyl sulfoxide (DMSO) is also an excellent co-solvent that can significantly improve solubility when added to DMF in small percentages.[2][4] For particularly challenging cases, solvent mixtures containing DMSO have been shown to be effective.[4]

Q4: Can sonication help with dissolving this compound?

A4: Yes, sonication is a recommended technique to aid dissolution.[1][2] The ultrasonic waves help to break up solid aggregates and facilitate the interaction between the solvent and the solute.

Q5: How does the quality of DMF affect solubility?

A5: The purity of DMF is crucial. Over time, DMF can degrade to form dimethylamine, which can not only affect solubility but also interfere with the Fmoc protection group.[1][3] It is highly recommended to use fresh, high-purity, amine-free, or peptide-synthesis-grade DMF.

Quantitative Data Summary

Solvent / Solvent System Qualitative Solubility Key Considerations
N,N-Dimethylformamide (DMF) Moderate to LowPurity is critical. Gentle heating or sonication may be required.
N-Methyl-2-pyrrolidone (NMP) Moderate to HighGood alternative to DMF, especially for hydrophobic compounds.[2][6]
Dimethyl Sulfoxide (DMSO) HighExcellent co-solvent to add to DMF to enhance solubility.[2]
DMF / DMSO Mixture HighA small percentage of DMSO can significantly improve solubility.
Dichloromethane (DCM) LowGenerally not a good solvent for Fmoc-amino acids.[6]

Experimental Protocols

Protocol 1: Standard Dissolution in DMF

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the calculated volume of high-purity, amine-free DMF to the vial.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals.

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.

  • Once fully dissolved, use the solution promptly.

Protocol 2: Dissolution using a DMF/DMSO Co-Solvent System

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Prepare a stock solution of the Fmoc-amino acid in a minimal amount of DMSO (e.g., 100 mg/mL).

  • In a separate vial, add the required volume of DMF for your reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF.

  • Vortex the mixture thoroughly to ensure homogeneity.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with This compound in DMF check_solvent Step 1: Verify DMF Quality (Fresh, High-Purity) start->check_solvent optimize_conditions Step 2: Optimize Dissolution Conditions - Increase Solvent Volume - Gentle Warming (30-40°C) - Sonication check_solvent->optimize_conditions DMF is high quality use_cosolvent Step 3: Employ Co-Solvent (e.g., add DMSO or use NMP) optimize_conditions->use_cosolvent Still insoluble success Resolution: Successful Dissolution optimize_conditions->success Soluble assess_reagent Step 4: Assess Reagent Quality (Consider lot-to-lot variability) use_cosolvent->assess_reagent Still insoluble use_cosolvent->success Soluble assess_reagent->success New lot is soluble

Caption: A step-by-step workflow for troubleshooting solubility issues.

LogicalRelationships Logical Relationships in Solvent Selection cluster_factors Influencing Factors cluster_solutions Potential Solutions hydrophobicity Compound Hydrophobicity dmf Standard Solvent: DMF hydrophobicity->dmf aggregation Fmoc Group Aggregation aggregation->dmf solvent_quality Solvent Purity (e.g., DMF quality) solvent_quality->dmf optimization Physical Methods: - Heating - Sonication dmf->optimization If issues persist cosolvents Chemical Methods: - Co-solvents (DMSO) - Alternative Solvents (NMP) dmf->cosolvents If issues persist optimization->cosolvents

Caption: Factors influencing solvent choice and potential solutions.

References

overcoming aggregation in peptides with 3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Peptide Aggregation

Disclaimer: Information regarding the specific use of 3-amino-4-methylbenzoic acid as a direct agent to overcome peptide aggregation was not prevalent in the available search results. The following technical support guide provides comprehensive information, troubleshooting strategies, and frequently asked questions related to established, general methods for overcoming peptide aggregation in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble structures.[1][2] This process can be driven by factors such as hydrophobic interactions, the formation of intermolecular β-sheets, and other non-covalent interactions.[3][4] Aggregation is a significant issue in research and drug development because it can lead to:

  • A reduced concentration of the active, monomeric peptide.[1]

  • Loss of biological activity.[1]

  • Difficulties during peptide synthesis, purification, and analysis.[1]

  • The formation of cloudy solutions or visible precipitates.[1]

  • Potential for altered immunogenicity of therapeutic peptides.[4]

Q2: What makes a peptide sequence prone to aggregation?

A2: The primary amino acid sequence is a crucial determinant of a peptide's tendency to aggregate.[1] Sequences containing a high proportion of hydrophobic amino acids (e.g., Valine, Isoleucine, Leucine) are particularly susceptible to aggregation as they attempt to minimize their interaction with water.[1][3] Stretches of amino acids with a high propensity to form β-sheet structures also increase the risk of aggregation.[3] Computational tools can help predict these aggregation-prone regions within a sequence.[5]

Q3: How can I detect and characterize peptide aggregation?

A3: Several methods can be employed to determine if a peptide is aggregating:

  • Visual Inspection: The most straightforward method is to check for any cloudiness or visible precipitate in the peptide solution.[1][2]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. An increase in particle size over time is indicative of aggregation.[1]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like β-sheet structures, which are a common feature of aggregated peptides. An increase in fluorescence intensity over time suggests aggregation.[1]

Troubleshooting Guides

Issue 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Broadening of the Fmoc deprotection peak during UV monitoring.[6]

  • Slow or incomplete coupling reactions.

  • Physical clumping of the resin.

Possible Causes:

  • Formation of stable secondary structures (e.g., β-sheets) on the resin support.[3]

  • Poor solvation of the growing peptide chain.[3]

Solutions:

StrategyDescriptionKey Considerations
Chaotropic Salt Washes Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures.[3]The salt must be thoroughly washed away before the next coupling step to avoid interference with coupling reagents.[3]
Microwave-Assisted SPPS The use of microwave energy can help to disrupt aggregation and accelerate coupling reactions.This requires specialized equipment.
"Difficult Sequence" Strategies Incorporate "structure-breaking" elements like pseudoproline or Dmb dipeptides every 6-8 residues.[7]These dipeptides introduce a "kink" in the peptide backbone, hindering β-sheet formation.[3]
Solvent Choice Use more polar solvents like NMP or DMSO in place of or in combination with DMF to improve solvation.[7]
Resin Choice Utilize a more polar, PEG-based resin (e.g., TentaGel) to enhance the solvation of the peptide chain.[3]
Issue 2: Poor Solubility of Cleaved Peptide

Symptoms:

  • The lyophilized peptide does not dissolve in standard HPLC solvents (e.g., water/acetonitrile).[3]

  • A precipitate forms upon addition of the cleavage cocktail or during ether precipitation.[3]

Possible Causes:

  • The overall hydrophobic nature of the peptide sequence leads to aggregation in aqueous solutions.[3]

Solutions:

StrategyDescriptionKey Considerations
Systematic Solubilization First, attempt to dissolve a small amount of the peptide in distilled water. If unsuccessful, proceed to other solvents.[2]Always start with a small test amount to avoid wasting the entire batch.[1]
pH Adjustment Adjusting the pH of the solvent can improve solubility. Peptides are typically least soluble at their isoelectric point (pI).[1]For peptides with basic residues (e.g., Arg, Lys), slightly lowering the pH can help. For acidic peptides (e.g., Asp, Glu), slightly raising the pH can improve solubility.[1]
Organic Solvents For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.[2]Be mindful of the compatibility of the organic solvent with your intended application.
Chaotropic Agents Add agents like guanidine hydrochloride or urea to the purification solvents to disrupt aggregates.[3]These will need to be removed in subsequent steps.
Sonication Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[2][3]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is designed to disrupt secondary structures of the peptide on the resin prior to a difficult coupling step.[3]

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin two times with a solution of 0.8 M NaClO₄ in DMF. Each wash should be for 1 minute.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Test Solubilization of a Hydrophobic Peptide

This protocol provides a systematic approach to finding a suitable solvent for a peptide that is difficult to dissolve.[1][2]

  • Initial Test in Water: Attempt to dissolve a small, known amount of the lyophilized peptide in sterile, distilled water. Vortex and observe.

  • pH Adjustment (if insoluble in water):

    • If the peptide has a net positive charge (contains more basic residues), add a small amount of dilute acetic acid to lower the pH.

    • If the peptide has a net negative charge (contains more acidic residues), add a small amount of dilute ammonium hydroxide to raise the pH.

  • Organic Solvent Test (if still insoluble):

    • Take another small aliquot of the peptide.

    • Add a minimal volume of DMSO to dissolve the peptide.

    • Slowly add the desired aqueous buffer to the DMSO-peptide solution with vortexing.

  • Sonication: If the peptide is still not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.

Visualizations

G Troubleshooting Peptide Solubility Workflow start Lyophilized Peptide test_water Dissolve small amount in distilled water start->test_water is_soluble_water Soluble? test_water->is_soluble_water success Peptide is soluble. Proceed with experiment. is_soluble_water->success Yes test_ph Adjust pH based on pI is_soluble_water->test_ph No is_soluble_ph Soluble? test_ph->is_soluble_ph is_soluble_ph->success Yes test_organic Dissolve in minimal DMSO, then dilute with buffer is_soluble_ph->test_organic No is_soluble_organic Soluble? test_organic->is_soluble_organic is_soluble_organic->success Yes sonicate Apply sonication is_soluble_organic->sonicate No is_soluble_sonic Soluble? sonicate->is_soluble_sonic is_soluble_sonic->success Yes fail Peptide is highly aggregated. Consider resynthesis or purification with chaotropes. is_soluble_sonic->fail No

Caption: A decision workflow for the systematic solubilization of synthetic peptides.

G Mechanism of Pseudoproline Dipeptides cluster_0 Standard Peptide Chain cluster_1 With Pseudoproline Dipeptide p1 Peptide Chain p2 Inter-chain H-bonding p1->p2 p3 β-sheet formation (Aggregation) p2->p3 pp1 Peptide Chain with Pseudoproline pp2 Introduces 'Kink' in backbone pp1->pp2 pp3 Disrupts H-bonding pp2->pp3 pp4 Aggregation Prevented pp3->pp4 cause Aggregation-prone sequence cause->p1 cause->pp1

Caption: How pseudoproline dipeptides prevent aggregation during SPPS.

References

preventing side reactions during coupling of Fmoc-3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-3-amino-4-methylbenzoic acid. Due to its steric hindrance, this amino acid derivative often requires optimized protocols to prevent side reactions and ensure high coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

A1: The primary side reaction is incomplete coupling, resulting in deletion sequences in the final peptide. This is mainly due to the steric hindrance caused by the methyl group ortho to the amino group and the bulky Fmoc protecting group. Other potential side reactions, common to Fmoc-based solid-phase peptide synthesis (SPPS), include racemization and diketopiperazine formation, particularly at the dipeptide stage.

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A2: Standard carbodiimide reagents like DCC or DIC are often inefficient for such sterically demanding couplings. More potent in-situ activating reagents are highly recommended. These include uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP. These reagents form highly reactive esters that can overcome the steric barrier. For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.

Q3: How can I improve the yield and purity of my peptide when coupling this compound?

A3: To improve coupling outcomes, consider the following strategies:

  • Use a powerful activating agent: As mentioned above, HATU, HBTU, or PyBOP are excellent choices.

  • Perform a double coupling: After the initial coupling reaction, repeat the process with a fresh solution of the activated amino acid to drive the reaction to completion.

  • Increase reaction time: Allowing the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) can compensate for the slower reaction rate.

  • Elevate the temperature: Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously to minimize the risk of racemization.

  • Optimize your solvent: N-methylpyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.

Q4: Can I monitor the coupling efficiency in real-time?

A4: Yes, the progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A positive ninhydrin test (blue beads) indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling. The test should be performed after the coupling step. If the test is positive, a second coupling is warranted.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low peptide yield or purity Incomplete coupling due to steric hindrance. 1. Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Increase the coupling reaction time (e.g., to 4 hours or overnight). 4. Consider using microwave-assisted synthesis to increase the reaction rate.
Poor solvation or resin swelling. 1. Switch from DMF to NMP as the primary solvent. 2. Ensure adequate swelling of the resin before the first coupling step.
Presence of deletion sequences in mass spectrometry analysis Failed coupling of this compound. 1. Implement the solutions for incomplete coupling mentioned above. 2. For extremely difficult cases, consider converting the amino acid to its acyl fluoride derivative prior to coupling.
Racemization of the amino acid Prolonged exposure to basic conditions or high temperatures. 1. If using elevated temperatures, carefully monitor the reaction time. 2. Use a weaker base for activation, such as N-methylmorpholine (NMM) or sym-collidine, instead of DIPEA.[1] 3. The addition of an additive like HOBt or Oxyma Pure can help to suppress racemization.

Quantitative Data

While specific data for this compound is limited in the literature, the following table, adapted from a study on the coupling of various Fmoc-amino acids to a similarly sterically hindered diaminobenzoic acid using HATU, provides an indication of expected yields. These reactions were carried out for 140 minutes at room temperature.[2][3][4]

Fmoc-Amino Acid CoupledSide Chain CharacteristicsYield (%)
Fmoc-Phe-OHAromatic91
Fmoc-Ala-OHSmall, aliphatic85
Fmoc-Ile-OHBulky, aliphatic91
Fmoc-Asp(OtBu)-OHAcidic, protected93
Fmoc-Lys(Boc)-OHBasic, protected86
Fmoc-Met-OHSulfur-containing94
Fmoc-Gly-OHNo side chain90

These results suggest that high yields can be achieved for sterically hindered couplings with the appropriate choice of reagents and conditions.

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended as the first approach for coupling this compound.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours.

    • Wash the resin with DMF.

  • Monitoring: Perform a ninhydrin test. If the test is positive (blue beads), proceed with a second coupling.

  • Second Coupling: Repeat step 2 with a fresh solution of activated amino acid.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF to prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where uronium/phosphonium reagents fail to provide satisfactory results.

  • Acyl Fluoride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add a fluorinating agent, such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate), and a suitable base.

    • Allow the reaction to proceed to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Reaction times may be significantly longer, so monitoring for completeness is crucial.

  • Washing: Once the coupling is complete (as indicated by a negative ninhydrin test), wash the resin as described in Protocol 1.

Visualizations

Experimental Workflow for Double Coupling

G Workflow for Double Coupling of this compound start Start with N-terminally deprotected resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 preactivation1 Pre-activate Amino Acid (this compound, HATU, DIPEA in DMF) wash1->preactivation1 coupling1 First Coupling (2-4 hours) preactivation1->coupling1 wash2 Wash with DMF coupling1->wash2 ninhydrin_test Ninhydrin Test wash2->ninhydrin_test coupling2 Second Coupling (2-4 hours) ninhydrin_test->coupling2 Positive (Blue) wash3 Final Washes (DMF, DCM, DMF) ninhydrin_test->wash3 Negative (Clear) preactivation2 Prepare fresh activated amino acid solution coupling2->wash3 end_step Proceed to next cycle wash3->end_step

Caption: A flowchart illustrating the double coupling protocol.

Troubleshooting Decision Tree

G Troubleshooting Coupling Issues start Low Yield or Purity check_reagent Is a potent coupling reagent being used? (e.g., HATU, HCTU) start->check_reagent switch_reagent Switch to HATU, HCTU, or PyBOP check_reagent->switch_reagent No check_coupling_time Was a single or double coupling performed? check_reagent->check_coupling_time Yes switch_reagent->check_coupling_time double_couple Perform a double coupling and increase reaction time check_coupling_time->double_couple Single check_temp Was the reaction run at room temperature? check_coupling_time->check_temp Double double_couple->check_temp increase_temp Consider gentle heating or microwave-assisted synthesis check_temp->increase_temp Yes check_solvent Was DMF used as the solvent? check_temp->check_solvent No increase_temp->check_solvent switch_solvent Switch to NMP for better solvation check_solvent->switch_solvent Yes acyl_fluoride For persistent issues, consider the acyl fluoride method check_solvent->acyl_fluoride No (NMP used) switch_solvent->acyl_fluoride

Caption: A decision tree for troubleshooting low-yield couplings.

Mechanism of Incomplete Coupling

G Mechanism of Steric Hindrance in Coupling cluster_0 Resin-Bound Peptide cluster_1 Activated Amino Acid Resin Resin-Peptide-NH2 Approach Nucleophilic Attack Resin->Approach Free Amine AA Fmoc-NH-Ar(CH3)-CO-X (Activated Ester) AA->Approach Activated Carbonyl Hindrance Steric Hindrance (from -CH3 and Fmoc group) Approach->Hindrance Outcome Slow or Incomplete Reaction Approach->Outcome

Caption: Steric hindrance impeding the coupling reaction.

References

optimizing coupling efficiency of sterically hindered Fmoc-3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coupling Sterically Hindered Amino Acids

This guide provides troubleshooting advice and optimized protocols for the efficient coupling of sterically hindered amino acids, with a focus on challenging building blocks like Fmoc-3-amino-4-methylbenzoic acid . While specific quantitative data for this exact compound is limited, the principles and strategies outlined are derived from established best practices for similarly hindered aromatic and α,α-disubstituted amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound inefficient with standard protocols?

Low coupling yields are primarily due to steric hindrance. The bulky nature of the methyl group adjacent to the amine, combined with the rigid aromatic ring, physically obstructs the approach of the activated carboxylic acid to the resin-bound free amine, slowing down or preventing the reaction.[1] Standard coupling reagents like DCC or DIC/HOBt are often not potent enough to overcome this spatial barrier effectively.[2]

Q2: What are the most effective coupling reagents for a hindered amino acid like this?

For challenging couplings, powerful onium salt reagents (aminium/uronium or phosphonium salts) are required.[2][3] The general hierarchy of effectiveness for hindered residues is:

  • Aminium/Uronium Salts: HATU, HCTU, and COMU are highly recommended.[2] Experimental evidence consistently shows HATU to be superior to HBTU for hindered amino acids, affording higher coupling efficiencies and faster reaction times.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are known for minimizing racemization.[2][5] PyBrOP is an even more reactive phosphonium reagent used for particularly difficult couplings.[6][7]

Q3: What is the key difference between HATU, HBTU, and COMU?

The main difference lies in the leaving group generated during the activation of the amino acid, which dictates the reactivity of the active ester intermediate.[2]

  • HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt makes it a more reactive leaving group, leading to faster coupling and less racemization compared to HBTU.[2][4]

  • HBTU is based on HOBt (1-hydroxybenzotriazole) and is a reliable, widely-used reagent. However, it is less reactive than HATU.[2]

  • COMU is a third-generation reagent based on OxymaPure. It offers efficiency comparable or superior to HATU, with the added benefits of being more soluble and having an improved safety profile, as Oxyma is not explosive.[2]

Q4: What are the primary side reactions to be aware of when using powerful coupling reagents?

Two main side reactions are of concern:

  • Racemization: The loss of stereochemical purity is a risk, especially with extended pre-activation times or at elevated temperatures.[1][8] Using additives like HOAt or OxymaPure helps suppress racemization.[1] Phosphonium reagents like PyBOP are also noted for lower racemization levels.[1]

  • Guanidinylation: Aminium/uronium reagents like HATU and HBTU can react with the free N-terminal amine of the peptide chain if used in excess.[6][7] This forms a stable guanidinium group that caps the chain and prevents further elongation. It is crucial to use these reagents in molar amounts equal to or slightly less than the amino acid.[7]

Troubleshooting Guide for Incomplete Coupling

If you experience an incomplete reaction, as indicated by a positive Kaiser test (blue beads) after coupling, consult the following guide.

Problem Potential Cause Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)Insufficient Reagent Potency: Standard reagents (DCC, DIC/HOBt) are too weak for the steric hindrance.Upgrade Reagent: Switch to a more powerful onium salt reagent. HATU is the most highly recommended starting point for difficult couplings.[2][4][9] COMU or PyAOP are also excellent alternatives.[2]
Steric Hindrance: The bulky nature of the amino acid is physically blocking the reaction site.Perform a Double Coupling: After the first coupling attempt, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[8][9]
Insufficient Reaction Time: The reaction kinetics are slow due to steric hindrance.Extend Coupling Time: Increase the reaction time to 2-4 hours, or even overnight in very difficult cases.[8][9][10] Always monitor completion with a colorimetric test rather than relying on a fixed time.[9]
Low Reagent Concentration: Reaction kinetics are concentration-dependent.Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[8][9][11]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the terminal amine.Use Microwave Synthesis: Microwave irradiation can disrupt aggregation and significantly accelerate coupling for difficult sequences.[1] Modify Solvents: Consider using NMP instead of DMF or adding chaotropic salts.[9]

Data Presentation: Comparison of Recommended Coupling Reagents

The following table summarizes the performance and characteristics of high-efficiency reagents suitable for sterically hindered couplings.

ReagentReagent TypeRelative ReactivityAdvantagesDisadvantages
HATU Aminium SaltVery HighFaster and more efficient than HBTU, especially for difficult sequences; reduced racemization risk.[2][4][6]Higher cost; can cause N-terminal guanidinylation if used in excess.[2][6]
COMU Aminium SaltVery HighEfficiency is comparable or superior to HATU; improved safety profile (non-explosive byproducts); good solubility.[2][6]Limited solution stability compared to HBTU.
HBTU Aminium SaltHighWidely used, reliable, and effective for many sequences.[2]Less effective than HATU for severely hindered residues; can cause guanidinylation.[2][4]
PyBOP Phosphonium SaltHighHigh efficiency; does not cause guanidinylation side reaction.[2][5]Byproducts can sometimes be difficult to remove; solutions have moderate stability.[2]
DIC/HOAt Carbodiimide / AdditiveModerate-HighCost-effective; HOAt is superior to HOBt in suppressing racemization and increasing reaction speed.[1][2]Slower reaction times compared to onium salts; carbodiimide byproducts can be problematic.[2]

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended as the first-line approach for coupling this compound.

  • Resin Preparation:

    • Swell the resin-bound peptide (with the free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes.

    • Drain the DMF.

  • Amino Acid Activation (In Situ):

    • In a separate reaction vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.), to the solution. Using collidine is recommended to minimize racemization.[12]

    • Briefly mix the activation solution. Avoid prolonged pre-activation times to minimize side reactions.[8]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the prepared resin.

    • Agitate the mixture at room temperature for 1-2 hours.[8] For this particularly hindered residue, a longer initial time of 2 hours is recommended.

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test (see Protocol 2).

    • If the test is negative (beads remain yellow/colorless), the coupling is complete. Proceed to washing.

    • If the test is positive (blue beads), continue agitating for another 1-2 hours and re-test. If it remains positive, perform a double coupling (repeat steps 2-4 with fresh reagents).[8][9]

  • Washing:

    • Once the reaction is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

Protocol 2: Kaiser Test for Reaction Monitoring

This colorimetric test detects the presence of free primary amines on the resin.

  • Sample Preparation:

    • Collect a small sample of resin (1-5 mg) in a small glass test tube.

    • Wash the beads with DMF (2x) and then ethanol (2x) to remove residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of each of the three Kaiser test solutions (Ninhydrin in ethanol, Phenol in ethanol, KCN in pyridine) to the beads.[13]

  • Development:

    • Heat the test tube at 100-110°C for 5 minutes.[13]

  • Interpretation:

    • Positive Result (Incomplete Coupling): Resin beads and/or solution turn a deep blue color.

    • Negative Result (Complete Coupling): Resin beads and solution remain yellow or colorless.

Visualizations

TroubleshootingWorkflow start Initial Coupling Attempt (e.g., 2 hours) kaiser_test Perform Kaiser Test start->kaiser_test complete Coupling Complete Proceed to Wash & Next Cycle kaiser_test->complete Negative incomplete Kaiser Test is Positive (Blue Beads) kaiser_test->incomplete Positive extend_time Extend Coupling Time (+1-2 hours) incomplete->extend_time re_test_1 Re-test with Kaiser extend_time->re_test_1 re_test_1->complete Negative double_couple Perform Double Coupling (Fresh Reagents) re_test_1->double_couple Positive re_test_2 Re-test with Kaiser double_couple->re_test_2 re_test_2->complete Negative upgrade_reagent Still Positive? Switch to Stronger Reagent (e.g., from HBTU to HATU/COMU) re_test_2->upgrade_reagent Positive final_check Couple & Perform Final Check upgrade_reagent->final_check final_check->complete

Caption: Troubleshooting workflow for incomplete coupling reactions.

ActivationMechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Fmoc-AA-OAt (Highly Reactive Ester) AminoAcid->ActiveEster + HATU HATU + Base (Coupling Reagent) PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Reacts with amine Resin H₂N-Peptide-Resin (Free Amine) Resin->PeptideBond +

Caption: General mechanism of onium salt-mediated amide bond formation.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptides Containing 3-Amino-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, 3-amino-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Fmoc deprotection when incorporating 3-amino-4-methylbenzoic acid into a peptide sequence?

Incomplete Fmoc deprotection, particularly with sterically hindered residues like 3-amino-4-methylbenzoic acid, is often a result of several contributing factors:

  • Steric Hindrance: The methyl group at the 4-position and the amino group at the 3-position on the benzoic acid ring create significant steric bulk. This bulk can physically impede the approach of the deprotection base, typically piperidine, to the N-terminal Fmoc group, slowing down the removal reaction.[1][2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, especially in hydrophobic sequences.[2][3][4] This aggregation can make the N-terminus inaccessible to the deprotection reagent, leading to incomplete Fmoc removal for a portion of the peptide chains.[1][4]

  • Suboptimal Reagent Conditions: The use of degraded piperidine solutions or insufficient reaction times, temperature, or reagent concentrations can result in incomplete deprotection.[2][3]

  • Poor Resin Swelling: If the solid support resin is not adequately swelled, the growing peptide chains can be too close together, further exacerbating steric hindrance and limiting reagent access.[2][3]

Q2: How can I reliably detect incomplete Fmoc deprotection in my peptide synthesis?

Several analytical methods can be employed to detect incomplete Fmoc deprotection:

  • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin is the most definitive method. Incomplete deprotection will be evident by the presence of a peak corresponding to the Fmoc-protected peptide, which will have a higher molecular weight (by 222.24 Da) than the target peptide.[5]

  • Mass Spectrometry (MS): Mass analysis of the crude product will show a mass corresponding to the desired peptide and an additional mass that is 222.24 Da heavier, confirming the presence of the Fmoc group.[5]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin after the deprotection step. A negative result (yellow or colorless beads) indicates the absence of free primary amines, suggesting that the Fmoc group has not been removed. A positive result (blue beads) indicates the presence of free primary amines.[3]

Q3: What are the initial steps to troubleshoot incomplete Fmoc deprotection of a 3-amino-4-methylbenzoic acid-containing peptide?

When incomplete deprotection is suspected, a systematic approach is recommended. The following workflow outlines the initial steps to diagnose and resolve the issue.

G cluster_0 Initial Troubleshooting Workflow start Incomplete Deprotection Suspected check_kaiser Perform Kaiser Test on Resin Sample start->check_kaiser kaiser_result Kaiser Test Result? check_kaiser->kaiser_result positive Positive (Blue Beads) Proceed with Caution kaiser_result->positive Free Amine Present negative Negative (Yellow Beads) Incomplete Deprotection Confirmed kaiser_result->negative No Free Amine review_protocol Review Standard Deprotection Protocol negative->review_protocol optimize Implement Optimization Strategies review_protocol->optimize

Caption: A stepwise workflow for initial troubleshooting of incomplete Fmoc deprotection.

Q4: What modifications can be made to the standard deprotection protocol to improve efficiency for this hindered amino acid?

If standard deprotection protocols are insufficient, several modifications can be implemented. The choice of strategy will depend on the severity of the issue.

StrategyRecommended ModificationRationale
Increase Reaction Time Extend the second piperidine treatment time (e.g., to 30-60 minutes).Allows more time for the base to access the sterically hindered Fmoc group.
Increase Temperature Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C).Increases the reaction kinetics. Use with caution to avoid potential side reactions.[6]
Use a Stronger Base Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution (e.g., 2% DBU / 20% piperidine in DMF).DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[3]
Alternative Reagents Replace piperidine with 4-methylpiperidine.4-Methylpiperidine has been shown to be as effective as piperidine for Fmoc removal and is not a controlled substance.[7]
Improve Solvation Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl to the deprotection solution.NMP can be a better solvating solvent for aggregating sequences, and chaotropic salts can disrupt secondary structures.[5]

Advanced Troubleshooting and Experimental Protocols

For persistent issues with incomplete Fmoc deprotection of 3-amino-4-methylbenzoic acid-containing peptides, the following enhanced protocols are recommended.

Protocol 1: Standard Fmoc Deprotection

This protocol outlines a typical manual Fmoc deprotection step in SPPS.[3]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1-2 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.

  • Drain: Drain the deprotection solution.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next amino acid coupling step.

Protocol 2: Enhanced Fmoc Deprotection using DBU

This protocol is recommended for difficult sequences where steric hindrance is a significant issue.[3]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]

  • Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.

  • First Treatment: Add the DBU/piperidine/DMF solution to the resin and agitate for 2-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Treatment: Add a fresh aliquot of the DBU/piperidine/DMF solution and agitate for an additional 10-15 minutes. Monitor reaction progress carefully if possible.[2]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.[2]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[2]

Protocol 3: HPLC Monitoring of Fmoc Deprotection

This protocol allows for the quantitative monitoring of the deprotection reaction.[8]

  • Resin Sampling: After the deprotection and washing steps, take a small sample of the peptide-resin (approximately 5-10 mg).

  • Drying: Dry the resin sample under vacuum.

  • Cleavage: Prepare a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[5]

  • Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether.[5]

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC.[5] The presence of a significant peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection.

Visualizing the Deprotection Mechanism and Troubleshooting Logic

The following diagrams illustrate the chemical mechanism of Fmoc deprotection and a logical workflow for addressing persistent issues.

G cluster_0 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction by Piperidine Fmoc_Peptide->Proton_Abstraction Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene Intermediate Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine Adduct_Formation Adduct Formation with Piperidine Dibenzofulvene->Adduct_Formation Adduct Dibenzofulvene-Piperidine Adduct Adduct_Formation->Adduct

Caption: The mechanism of Fmoc deprotection using piperidine.

G cluster_1 Advanced Troubleshooting Logic start Incomplete Deprotection Persists cause Identify Primary Cause start->cause steric_hindrance Steric Hindrance cause->steric_hindrance Bulky Residue aggregation Peptide Aggregation cause->aggregation Hydrophobic Sequence solution_sh Use Stronger Base (DBU) Increase Time/Temperature steric_hindrance->solution_sh solution_agg Use NMP Solvent Add Chaotropic Salts (LiCl) aggregation->solution_agg re_evaluate Re-evaluate with HPLC Analysis solution_sh->re_evaluate solution_agg->re_evaluate

Caption: A logical workflow for addressing persistent incomplete Fmoc deprotection.

References

Technical Support Center: Minimizing Racemization of Fmoc-3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for minimizing racemization of Fmoc-3-amino-4-methylbenzoic acid during activation.

Audience: Researchers, scientists, and drug development professionals.

This guide provides targeted troubleshooting advice, frequently asked questions, and detailed protocols to address challenges associated with the activation and coupling of the sterically hindered amino acid, this compound, while maintaining its chiral integrity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during activation?

A: The racemization of amino acids during peptide synthesis primarily occurs through the formation of a 5(4H)-oxazolone intermediate after the carboxyl group is activated.[1][2] This intermediate has an acidic proton at the alpha-carbon, which can be easily removed by a base, leading to a loss of stereochemistry. This compound is a sterically hindered amino acid, which can necessitate more reactive coupling agents or longer reaction times for efficient coupling, thereby increasing the opportunity for oxazolone formation and subsequent racemization.[2][3]

Q2: Which coupling reagents and additives are recommended to minimize racemization for this hindered amino acid?

A: The choice of coupling reagent is critical for minimizing racemization.[4]

  • Carbodiimides with Additives: Combinations such as Diisopropylcarbodiimide (DIC) with racemization-suppressing additives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective.[1][4][5] These additives react with the activated intermediate to form an active ester that is less prone to racemization.[2][6]

  • Uronium/Aminium Salts: While reagents like HBTU and HATU are powerful, they can promote racemization, especially when paired with strong bases.[4][7] COMU, a third-generation uronium reagent based on Oxyma, is an excellent alternative that often provides high coupling efficiency with reduced racemization risk and improved safety.[4][8]

  • Phosphonium Salts: Reagents like PyBOP are also effective and can be used with additives to suppress racemization.[1][2] For very hindered couplings, PyBroP may be considered, though with caution regarding racemization.

Q3: How does the choice of base influence the level of racemization?

A: The base used during the coupling step can directly abstract the alpha-proton of the activated amino acid, which is the key step in racemization.[1]

  • Avoid Strong Bases: Highly basic and non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA or DIEA) are known to increase the risk of racemization.[1][2]

  • Use Weaker or Hindered Bases: Weaker or sterically hindered bases are preferred. Recommended options include N-methylmorpholine (NMM), 2,4,6-collidine, or 2,6-dimethylpyridine (DMP).[1][2][8][9]

  • Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.[1] For carbodiimide-mediated couplings where the incoming amino acid is not a salt, an additional base may not be required at all.[1][4]

Q4: What is the optimal temperature for coupling this compound?

A: Elevated temperatures accelerate the rate of racemization.[1][10] Therefore, coupling reactions should be performed at or below room temperature. If you are using microwave-assisted peptide synthesis, where higher temperatures are common, it is advisable to lower the coupling temperature for this specific residue to 50°C or less.[9][11] Alternatively, the coupling of this sensitive residue can be performed separately under conventional (non-microwave) conditions at a controlled low temperature.[9]

Troubleshooting Guide: High Racemization Detected

If you have detected a significant diastereomeric impurity after coupling this compound, follow this workflow to diagnose and resolve the issue.

G start High Racemization Detected check_conditions Analyze Coupling Conditions: - Reagent - Base - Temperature - Pre-activation Time start->check_conditions base_check Is the base DIPEA (DIEA)? check_conditions->base_check base_yes Switch to a weaker/hindered base: - Collidine - NMM - DMP base_check->base_yes Yes base_no Proceed to next check base_check->base_no No reagent_check Are you using HBTU/HATU? base_yes->reagent_check base_no->reagent_check reagent_yes Switch to a lower-racemization reagent: - DIC/Oxyma - COMU reagent_check->reagent_yes Yes reagent_no Proceed to next check reagent_check->reagent_no No temp_check Is coupling temperature > 25°C? reagent_yes->temp_check reagent_no->temp_check temp_yes Reduce temperature to 0-25°C. For microwave, reduce to ≤ 50°C. temp_check->temp_yes Yes temp_no Proceed to next check temp_check->temp_no No time_check Is pre-activation > 5 mins? temp_yes->time_check temp_no->time_check time_yes Minimize pre-activation time. Add activated mixture to resin immediately. time_check->time_yes Yes end_node Re-run coupling and analyze for purity time_check->end_node No time_yes->end_node

Caption: Troubleshooting workflow for high racemization.

Mechanism of Racemization

The primary pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate. This process is catalyzed by the base present in the reaction mixture.

G cluster_0 cluster_1 A Fmoc-AA-OH B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent C Oxazolone (Planar Intermediate) B->C + Base (Proton Abstraction) D Desired L-Peptide B->D + H₂N-Peptide (Desired Path) C->C Epimerization E Racemized D-Peptide C->E + H₂N-Peptide (Racemization Path)

Caption: Racemization pathway via oxazolone formation.

Data on Racemization with Different Reagents

EntryCoupling ReagentBase% Correct Diastereomer (Peptide A)% Correct Diastereomer (Peptide B)
1HATUDIPEA7885
2HATUNMM8891
3HATUTMP 93 93
4HBTUDIPEA7582
5PyBOPDIPEA7683
6COMUDIPEA9292
7COMU TMP 96 99
8DEPBT DMP 100 98

Data adapted from a study on Fmoc-Phg racemization.[8] TMP = 2,4,6-trimethylpyridine; DMP = 2,6-dimethylpyridine.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended for manual solid-phase peptide synthesis (SPPS) to minimize racemization.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution: In a separate vessel, dissolve this compound (3 eq.), Oxyma Pure (3 eq.) in DMF. Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (3 eq.) to the cooled solution. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activation mixture to the drained, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using COMU/Collidine

This protocol utilizes a modern uronium salt with a hindered base.

  • Resin Preparation: Follow Step 1 from the protocol above.

  • Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.

  • Coupling: Add the solution to the drained peptide-resin. Immediately add 2,4,6-collidine (4-5 eq.).

  • Reaction: Agitate the reaction vessel at room temperature for 1-3 hours. Monitor the reaction for completion.

  • Washing: Follow Step 6 from the protocol above.

References

impact of the methyl group on the reactivity of 3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of the methyl group on the reactivity of 3-amino-4-methylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of the methyl group on the reactivity of 3-amino-4-methylbenzoic acid compared to 3-aminobenzoic acid?

A1: The methyl group at the 4-position in 3-amino-4-methylbenzoic acid introduces both electronic and steric effects that influence the reactivity of the entire molecule.

  • Electronic Effects : The methyl group is an electron-donating group (EDG) through two main mechanisms: the inductive effect (+I) and hyperconjugation. This increased electron density on the benzene ring makes the ring more susceptible to electrophilic aromatic substitution and influences the acidity of the carboxylic acid and the basicity of the amino group.

  • Steric Effects : While the methyl group is not exceptionally bulky, its presence adjacent to the amino group can introduce some steric hindrance, potentially affecting the rate of reactions involving the amino group.

Q2: How does the methyl group affect the acidity of the carboxylic acid group?

A2: The electron-donating nature of the methyl group is expected to decrease the acidity of the carboxylic acid in 3-amino-4-methylbenzoic acid compared to 3-aminobenzoic acid. By pushing electron density into the aromatic ring, the methyl group destabilizes the carboxylate anion (the conjugate base), making the proton less likely to be donated. This is reflected in their pKa values. A higher pKa value indicates a weaker acid.

Q3: How does the methyl group influence the basicity of the amino group?

A3: The methyl group, being electron-donating, increases the electron density on the nitrogen atom of the amino group. This should make the lone pair of electrons on the nitrogen more available to accept a proton, thus increasing the basicity of the amino group compared to that in 3-aminobenzoic acid. A higher pKb value (or a higher pKa of the conjugate acid) indicates a stronger base.

Q4: What is the directing effect of the substituents in electrophilic aromatic substitution reactions on 3-amino-4-methylbenzoic acid?

A4: In 3-amino-4-methylbenzoic acid, you have three substituents influencing the position of an incoming electrophile:

  • Amino group (-NH₂) : A strongly activating, ortho-, para-director.

  • Methyl group (-CH₃) : A weakly activating, ortho-, para-director.

  • Carboxylic acid group (-COOH) : A deactivating, meta-director.

The powerful activating and directing effect of the amino group will dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the carboxylic acid. The position ortho to the amino group (and meta to the carboxylic acid) is the most likely site for substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the acidity and basicity of 3-amino-4-methylbenzoic acid and its non-methylated counterpart, 3-aminobenzoic acid.

CompoundStructurepKa (Carboxylic Acid)pKa (Conjugate Acid of Amino Group)pKb (Amino Group)
3-Amino-4-methylbenzoic acid 3-Amino-4-methylbenzoic acid4.61 (Predicted)[1]No experimental data foundNo experimental data found
3-Aminobenzoic acid 3-Aminobenzoic acid4.78[2][3]3.07[4]10.93

Note: The pKb of the amino group for 3-aminobenzoic acid was calculated from the pKa of its conjugate acid using the formula pKb + pKa = 14.

Logical Workflow for Predicting Reactivity

G Impact of Methyl Group on Reactivity A 3-Amino-4-methylbenzoic Acid B Methyl Group (-CH3) at C4 A->B C Electronic Effects (+I, Hyperconjugation) B->C D Steric Effects B->D E Increased Electron Density in Aromatic Ring C->E H Potential Hindrance at -NH2 D->H F Decreased Acidity of -COOH E->F G Increased Basicity of -NH2 E->G I Enhanced Electrophilic Aromatic Substitution E->I J Slower Reaction Rates at -NH2 (e.g., Acylation) H->J G A Dissolve 3-amino-4-methylbenzoic acid in excess alcohol B Add strong acid catalyst (e.g., H2SO4) A->B C Reflux for several hours B->C D Neutralize with base (e.g., NaHCO3) C->D E Extract with organic solvent D->E F Purify product E->F

References

dealing with difficult sequences containing Fmoc-3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving Fmoc-3-amino-4-methylbenzoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when using this compound?

Low coupling efficiency is a common issue when incorporating sterically hindered amino acids like this compound. The bulky methyl group adjacent to the amine can physically obstruct the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and leading to incomplete coupling. This can be further exacerbated by peptide aggregation on the solid support.

Q2: What are the initial signs of a difficult coupling reaction involving this residue?

A positive Kaiser test (indicating unreacted free amines) after a standard coupling time is the most direct indicator. You might also observe a lower-than-expected resin weight gain or see shouldering or truncated sequences in your analytical HPLC chromatogram after cleavage.

Q3: Can the choice of coupling reagent impact the success of incorporating this compound?

Absolutely. Standard coupling reagents like HBTU may not be potent enough to overcome the steric hindrance. More powerful, third-generation uronium salts such as HATU or COMU are often more effective as they form highly reactive activated esters that can couple more efficiently to the hindered amine.

Q4: Are there any recommended modifications to the standard coupling protocol?

Yes, several modifications can significantly improve coupling yields:

  • Extended Coupling Times: Doubling or even tripling the standard coupling time can allow the reaction to proceed to completion.

  • Double Coupling: Performing the coupling step twice with fresh reagents can help drive the reaction forward.

  • Elevated Temperatures: Increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the activation barrier caused by steric hindrance.

  • Solvent Choice: Using a solvent mixture that disrupts secondary structures and improves resin swelling, such as NMP/DMSO, can be beneficial.

Q5: How can I minimize peptide aggregation during synthesis with this residue?

Aggregation is a frequent problem with hydrophobic and sterically hindered residues. To mitigate this:

  • Incorporate "magic" solvent mixtures like 20% trifluoroethanol (TFE) in DCM for washes to disrupt secondary structures.

  • Use lower substitution resins to increase the distance between peptide chains.

  • Consider the use of pseudoproline dipeptides or other backbone-modifying units flanking the difficult residue if the sequence allows.

Troubleshooting Guide

Problem 1: Incomplete Coupling (Positive Kaiser Test)

This is the most common issue. Follow this workflow to address it:

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Re-couple with Standard Reagents start->strategy1 check1 Perform Kaiser Test strategy1->check1 strategy2 Strategy 2: Switch to a Stronger Coupling Reagent (e.g., HATU/COMU) check2 Perform Kaiser Test strategy2->check2 strategy3 Strategy 3: Increase Reaction Temperature (e.g., 50°C) check3 Perform Kaiser Test strategy3->check3 strategy4 Strategy 4: Capping of Unreacted Amines negative Negative Kaiser Test (Proceed with Synthesis) check1->negative Negative positive Positive Kaiser Test check1->positive Positive check2->negative Negative positive2 Positive Kaiser Test check2->positive2 Positive check3->negative Negative positive3 Positive Kaiser Test check3->positive3 Positive positive->strategy2 positive2->strategy3 positive3->strategy4

Caption: Troubleshooting workflow for incomplete coupling.

Problem 2: Poor Solubility of the Protected Peptide

If you observe poor resin swelling or precipitation during synthesis, consider the following:

  • Solvent System: Switch from DMF or NMP to a 1:1 mixture of NMP/DMSO or add "magic" solvents like TFE to wash steps.

  • Resin Choice: A lower-loaded resin (e.g., 0.1-0.3 mmol/g) can improve solvation of the growing peptide chains.

Quantitative Data Summary

The following table summarizes the impact of different coupling conditions on the incorporation of sterically hindered amino acids, based on literature for analogous systems.

StrategyReagent/ConditionTypical Purity ImprovementReference
Optimized Coupling Reagent COMU vs. HBTU15-25% increase in HPLC purity
Elevated Temperature 50°C vs. Room Temperature10-20% increase in yield
Solvent Additive 20% TFE in DCM washesReduction of aggregation-related byproducts by up to 30%Generic SPPS optimization
Double Coupling Standard conditions, repeated twice5-10% increase in yield for single difficult couplingGeneric SPPS optimization

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended for the initial incorporation of this compound.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-amino acid (4 eq), COMU (4 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Post-Coupling: If the Kaiser test is negative, wash the resin with DMF (5x). If positive, refer to the troubleshooting workflow.

Protocol 2: Capping of Unreacted Amines

If a coupling reaction remains incomplete after troubleshooting, capping the unreacted amines prevents the formation of deletion sequences.

  • Resin Preparation: Wash the resin after the final coupling attempt with DMF (3x).

  • Capping Solution: Prepare a solution of 10% acetic anhydride and 2% DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

G cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_monitoring Monitoring & Action deprotection 1. Treat with 20% Piperidine/DMF wash1 2. Wash (DMF, IPA) deprotection->wash1 preactivation 3. Pre-activate AA + COMU + DIPEA wash1->preactivation coupling 4. Add to Resin (2h) preactivation->coupling kaiser 5. Kaiser Test coupling->kaiser wash2 Wash (DMF) kaiser->wash2 Negative troubleshoot Troubleshoot or Cap kaiser->troubleshoot Positive

Caption: Experimental workflow for a single coupling cycle.

unexpected byproducts in the synthesis of 3-amino-4-methylbenzoic acid peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis of peptides incorporating 3-amino-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts observed during the synthesis of peptides containing 3-amino-4-methylbenzoic acid?

A1: While many side reactions are common to standard solid-phase peptide synthesis (SPPS), the incorporation of 3-amino-4-methylbenzoic acid can introduce specific challenges. The most frequently observed unexpected byproducts include:

  • Deletion Sequences: Peptides missing one or more amino acids, often due to incomplete coupling or deprotection steps.

  • Truncation Sequences: Prematurely terminated peptide chains, which can be caused by incomplete Fmoc group removal or capping of unreacted amino groups.[1]

  • Diastereomers: Epimerization of amino acid residues can occur, leading to peptides with altered stereochemistry.[2]

  • Oxidation Products: The aromatic ring of 3-amino-4-methylbenzoic acid can be susceptible to oxidation, especially during cleavage from the resin.

  • Unwanted Cyclization: The presence of the amino and carboxylic acid functionalities on the aromatic ring can lead to intramolecular cyclization, forming cyclic peptide byproducts, particularly if the peptide sequence and reaction conditions are favorable.

  • Acylation of the Aromatic Amino Group: If the 3-amino group on the benzoic acid ring is not properly protected, it can be acylated by the incoming activated amino acid, leading to branched peptide impurities. This is a significant side reaction analogous to what is observed with other aminobenzoic acid derivatives in peptide synthesis.

Q2: Why is the 3-amino group on the benzoic acid ring prone to side reactions?

A2: The 3-amino group on the phenyl ring of 3-amino-4-methylbenzoic acid is a primary amine. While it is less nucleophilic than the α-amino group of a standard amino acid, it is still reactive enough to participate in side reactions.[3] During the coupling step in SPPS, the activated carboxyl group of the incoming amino acid is a potent acylating agent. If the 3-amino group is unprotected, it can compete with the N-terminal α-amino group of the growing peptide chain for this activated amino acid, resulting in the formation of undesired branched peptides.[3]

Q3: Can the presence of 3-amino-4-methylbenzoic acid in a peptide sequence lead to degradation?

A3: Yes, the presence of non-natural amino acids, including aromatic ones like 3-amino-4-methylbenzoic acid, can influence peptide stability. Peptides containing aromatic residues can be susceptible to degradation pathways such as diketopiperazine formation, which involves the N-terminal amino group attacking a downstream amide bond, leading to cleavage of the peptide.[4][5] The rate of this degradation can be influenced by the specific amino acid at the N-terminus.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing 3-amino-4-methylbenzoic acid.

Issue 1: Presence of Higher Molecular Weight Impurities in Mass Spectrum

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide product shows peaks with a higher mass than the target peptide.

  • The HPLC chromatogram displays multiple peaks, some eluting later than the main product.

Potential Cause:

  • Unwanted Acylation of the 3-Amino Group: This is a likely cause if the 3-amino group of the 3-amino-4-methylbenzoic acid residue was not protected during synthesis. This leads to the formation of branched peptides where an additional amino acid is attached to the aromatic ring.[3]

  • Peptide Dimerization or Oligomerization: This can occur if the peptide sequence is prone to aggregation.

Troubleshooting Workflow:

G start Higher MW Impurities Detected check_protection Was the 3-amino group of 3-amino-4-methylbenzoic acid protected? start->check_protection unprotected No check_protection->unprotected No protected Yes check_protection->protected Yes cause_acylation Likely Cause: Unwanted acylation of the 3-amino group. unprotected->cause_acylation check_aggregation Is the peptide sequence known to be aggregation-prone (hydrophobic)? protected->check_aggregation solution_protect Solution: Resynthesize with a suitable protecting group (e.g., Boc) on the 3-amino group. cause_acylation->solution_protect aggregation_yes Yes check_aggregation->aggregation_yes Yes aggregation_no No check_aggregation->aggregation_no No cause_dimerization Likely Cause: Dimerization/Oligomerization. aggregation_yes->cause_dimerization further_investigation Further Investigation Needed: - Tandem MS to characterize impurities. aggregation_no->further_investigation solution_aggregation Solutions: - Use lower resin loading. - Incorporate pseudoproline dipeptides. - Use chaotropic salts. cause_dimerization->solution_aggregation

Caption: Troubleshooting workflow for high molecular weight impurities.

Issue 2: Presence of a Peak with the Same Mass but Different Retention Time in HPLC

Symptoms:

  • HPLC analysis shows a peak with a different retention time but the same mass as the target peptide.

Potential Cause:

  • Epimerization: Racemization of one or more amino acid residues during synthesis can lead to the formation of diastereomers, which have the same mass but different chromatographic behavior.[2]

  • Aspartimide Formation: If an aspartic acid residue is present, it can form a cyclic aspartimide intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides. This is a mass-neutral rearrangement.[6][7]

Troubleshooting Workflow:

G start Same Mass, Different Retention Time Impurity check_asp Does the peptide sequence contain Aspartic Acid (Asp)? start->check_asp asp_yes Yes check_asp->asp_yes Yes asp_no No check_asp->asp_no No cause_aspartimide Likely Cause: Aspartimide formation. asp_yes->cause_aspartimide cause_epimerization Likely Cause: Epimerization. asp_no->cause_epimerization solution_aspartimide Solutions: - Add HOBt to the piperidine deprotection solution. - Use a modified cleavage protocol. cause_aspartimide->solution_aspartimide solution_epimerization Solutions: - Use a milder coupling agent. - Add racemization suppressants (e.g., HOBt). - Optimize coupling temperature and time. cause_epimerization->solution_epimerization

Caption: Troubleshooting workflow for same-mass impurities.

Data Presentation

Table 1: Common Byproducts in the Synthesis of a Model Peptide (Ac-Tyr-Val-Ala-(3-amino-4-methylbenzoyl)-Leu-NH2) and Troubleshooting Strategies

Byproduct TypeExpected Mass (Da)Observed Mass (Da)Potential CauseRecommended Action
Target Peptide697.8697.8--
Deletion (-Ala)626.7626.7Incomplete coupling of Alanine.Double couple the Alanine residue.
Truncation (Ac-Tyr-Val-Ala)393.4393.4Incomplete deprotection of the Fmoc group on Alanine.Increase piperidine treatment time for Fmoc deprotection.
Branched (+Val)796.9796.9Unprotected 3-amino group on the benzoyl moiety.Use Fmoc-(3-amino-4-methylbenzoyl)-OH with a Boc protecting group on the 3-amino position.
Oxidized Peptide713.8713.8Oxidation during cleavage or workup.Use a cleavage cocktail with scavengers (e.g., EDT, TIS).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Amino-4-Methylbenzoic Acid

This protocol outlines a general procedure for the manual synthesis of a peptide containing 3-amino-4-methylbenzoic acid using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(3-Boc-amino-4-methylbenzoyl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • For the coupling of Fmoc-(3-Boc-amino-4-methylbenzoyl)-OH, extend the coupling time to 4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

Protocol 2: Analytical HPLC for Crude Peptide Analysis

Instrumentation:

  • Reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient:

  • 5-65% B over 30 minutes.

Detection:

  • UV absorbance at 214 nm and 280 nm.[1]

Procedure:

  • Dissolve the crude peptide in a small amount of Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram for purity and the presence of byproducts.

Protocol 3: Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

  • Prepare a dilute solution of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS.

  • Acquire the mass spectrum and compare the observed masses with the theoretical masses of the target peptide and potential byproducts.

References

Validation & Comparative

A Comparative Guide to Fmoc- and Boc-Protected 3-amino-4-methylbenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide science and drug discovery, the incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including metabolic stability, conformational rigidity, and receptor affinity. 3-amino-4-methylbenzoic acid, a non-proteinogenic amino acid, offers a unique aromatic scaffold for the design of novel peptidomimetics. The choice of protecting group strategy for its α-amino function, primarily between 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), is a critical determinant of the success of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Fmoc-3-amino-4-methylbenzoic acid and Boc-3-amino-4-methylbenzoic acid in SPPS, supported by established chemical principles and generalized experimental protocols.

Core Chemical Principles: A Tale of Two Chemistries

The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal deprotection chemistries.[1] This orthogonality dictates the reagents used for the removal of the temporary Nα-protecting group and the permanent side-chain protecting groups, as well as the final cleavage from the solid support.

Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[2] The Fmoc group is typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[3] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[4] The mild base treatment for Fmoc deprotection makes this strategy compatible with a wide range of sensitive functional groups.[5]

Boc/Bzl Strategy: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection and typically benzyl (Bzl)-based groups for side-chain protection.[3] The Boc group is removed with a moderately strong acid, such as TFA, while the more stable side-chain protecting groups and the peptide-resin linkage require a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[6]

Performance Comparison: Fmoc vs. Boc for 3-amino-4-methylbenzoic Acid

FeatureThis compoundBoc-3-amino-4-methylbenzoic acid
Nα-Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., 25-50% TFA in DCM)
Orthogonality Fully orthogonal with acid-labile side-chain protecting groupsQuasi-orthogonal, relies on differential acid lability
Compatibility with Sensitive Moieties High, due to mild deprotection stepsLower, repeated acid treatment can degrade sensitive residues
Potential for Side Reactions Lower risk of acid-catalyzed side reactionsHigher risk of side reactions such as t-butylation of sensitive residues
Handling and Safety Avoids the use of highly corrosive HFRequires specialized equipment for handling HF
Coupling Efficiency Generally high, but can be affected by steric hindrance of the Fmoc groupCan be advantageous for sterically hindered couplings due to the smaller Boc group
Aggregation The bulky and aromatic Fmoc group can sometimes promote peptide aggregationAcidic deprotection protonates the N-terminus, which can disrupt aggregation
Automation Highly amenable to automated synthesisCan be automated, but requires TFA-resistant instrumentation
Cost Fmoc-amino acids can be more expensiveBoc-amino acids are generally less expensive

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc- and Boc-protected 3-amino-4-methylbenzoic acid into a peptide sequence using manual SPPS.

Fmoc-SPPS Protocol for this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Boc-SPPS Protocol for Boc-3-amino-4-methylbenzoic Acid
  • Resin Swelling: Swell the appropriate resin (e.g., MBHA for C-terminal amides, Merrifield for C-terminal acids) in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Repeat the treatment with 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Neutralize the resin with 10% DIPEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3-5 times).

  • Coupling of Boc-3-amino-4-methylbenzoic Acid:

    • In a separate vial, dissolve Boc-3-amino-4-methylbenzoic acid (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF or DCM.

    • Add DIPEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Carefully treat the resin with anhydrous HF containing a scavenger such as anisole at 0°C for 1-2 hours using specialized HF cleavage apparatus.

    • Evaporate the HF.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

Visualizing the SPPS Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA)n Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Elongated_Resin Peptide-Resin (Fmoc-AA)n+1 Washing2->Elongated_Resin Repeat Cycle Elongated_Resin->Deprotection Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA)n Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (DIPEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-AA, Activator, Base) Washing2->Coupling Washing3 Washing (DMF/DCM) Coupling->Washing3 Elongated_Resin Peptide-Resin (Boc-AA)n+1 Washing3->Elongated_Resin Repeat Cycle Elongated_Resin->Deprotection

References

A Comparative Analysis of Fmoc-3-amino-4-methylbenzoic Acid and Fmoc-4-amino-3-methylbenzoic Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two isomeric building blocks used in solid-phase peptide synthesis (SPPS): Fmoc-3-amino-4-methylbenzoic acid and Fmoc-4-amino-3-methylbenzoic acid. The selection of appropriate building blocks is crucial for the successful synthesis of peptides with desired properties. This comparison focuses on the theoretical and practical implications of the differing substitution patterns on the benzoic acid ring, offering insights into their potential performance in peptide synthesis.

Introduction to Fmoc-Protected Amino Methylbenzoic Acids

This compound and Fmoc-4-amino-3-methylbenzoic acid are synthetic amino acid derivatives. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function allows for their use in the well-established Fmoc-based solid-phase peptide synthesis strategy.[1][2] The rigid benzoic acid backbone, in contrast to the more flexible aliphatic chains of natural amino acids, can be utilized to introduce conformational constraints into a peptide sequence. This can be a valuable tool for studying structure-activity relationships and designing peptidomimetics with enhanced stability and receptor-binding affinity.

The key difference between these two molecules lies in the relative positions of the amino and methyl groups on the benzene ring. This seemingly subtle variation can have significant consequences for the reactivity of the carboxylic acid, the steric hindrance around the reactive centers, and the overall electronic properties of the molecule.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented below. While experimental data for the Fmoc-protected versions is limited, the properties of the parent molecules provide a basis for comparison.

PropertyThis compoundFmoc-4-amino-3-methylbenzoic acid
Molecular Formula C₂₃H₁₉NO₄C₂₃H₁₉NO₄
Molecular Weight 373.40 g/mol [3]373.40 g/mol
Parent Compound CAS 2458-12-0 (for 3-amino-4-methylbenzoic acid)2486-70-6 (for 4-amino-3-methylbenzoic acid)
Predicted Solubility Good solubility in polar aprotic solvents like DMF and NMP is expected, typical for Fmoc-amino acids.[4]Good solubility in polar aprotic solvents like DMF and NMP is expected, typical for Fmoc-amino acids.[4]

Theoretical Comparison of Reactivity and Performance in SPPS

In the absence of direct comparative experimental data, we can infer potential differences in performance based on established principles of organic chemistry, specifically the electronic and steric effects of the substituents on the benzoic acid ring.

Electronic Effects

The electronic nature of the substituents influences the acidity of the carboxylic acid and the nucleophilicity of the deprotected amine. A more acidic carboxyl group can be more readily activated for coupling, potentially leading to faster and more efficient reactions.

  • This compound: The amino group is meta to the carboxylic acid, while the methyl group is in the para position. The amino group exerts a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R). However, the resonance effect is not transmitted to the meta position.[5] The methyl group is a weak electron-donating group (+I and +R). The overall electronic effect on the carboxyl group is a combination of these factors.

  • Fmoc-4-amino-3-methylbenzoic acid: The amino group is para to the carboxylic acid, and the methyl group is in the meta position. In this arrangement, the strong electron-donating resonance effect (+R) of the amino group directly opposes the carboxyl group, which can decrease its acidity.[5] The methyl group at the meta position has a weak electron-donating inductive effect.

Steric Effects

Steric hindrance can play a significant role in the efficiency of coupling reactions. Bulky groups near the reacting centers (the carboxylic acid and the deprotected amine) can impede the approach of reagents and the growing peptide chain.

  • This compound: The methyl group is in the 4-position, adjacent to the amino group but not the carboxylic acid. The amino group is in the 3-position. This arrangement may present some steric hindrance at the amino group upon deprotection.

  • Fmoc-4-amino-3-methylbenzoic acid: The methyl group is in the 3-position, which is ortho to the amino group. This "ortho effect" can cause steric hindrance around the amino group, potentially making it a weaker base and hindering coupling to the subsequent amino acid.[6] The carboxyl group is relatively unhindered.

Experimental Protocols

The following are detailed, generalized protocols for the Fmoc protection of the aminomethylbenzoic acids and their subsequent use in solid-phase peptide synthesis. These protocols are based on standard, widely accepted methodologies.[7][8]

Protocol 1: Fmoc Protection of Amino-Methylbenzoic Acid

Materials:

  • 3-amino-4-methylbenzoic acid or 4-amino-3-methylbenzoic acid

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the aminomethylbenzoic acid isomer (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

    • Carefully acidify the aqueous layer to a pH of 2-3 with dilute HCl. A precipitate should form.

    • Collect the precipitate by filtration and wash it with cold water.

  • Purification:

    • Dissolve the crude product in a suitable solvent like ethyl acetate or a mixture of DCM and methanol.

    • Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure to yield the purified Fmoc-protected amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected amino acids (including the synthesized Fmoc-aminomethylbenzoic acid isomer)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane - TIPS, water)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (DIPEA, 6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

While both this compound and Fmoc-4-amino-3-methylbenzoic acid serve as valuable tools for introducing conformational constraints in peptides, their isomeric structures suggest potential differences in their performance during solid-phase peptide synthesis.

Based on theoretical considerations:

  • This compound may exhibit slightly more favorable reaction kinetics due to the potentially higher acidity of its carboxylic acid group. It is also predicted to have less steric hindrance around the amino group, which could lead to more efficient coupling of subsequent amino acids.

  • Fmoc-4-amino-3-methylbenzoic acid , with its para-amino group, might have a less reactive carboxylic acid. The ortho-methyl group could introduce steric hindrance at the amino position, potentially impacting coupling efficiency.

Ultimately, the choice between these two isomers will depend on the specific requirements of the peptide being synthesized. For sequences where coupling to the aminomethylbenzoic acid residue is anticipated to be challenging, the 3-amino-4-methyl isomer may be the preferred choice. However, empirical validation through the synthesis of a model peptide would be necessary to definitively determine the superior building block for a given application. Researchers are encouraged to consider these theoretical points when designing their synthetic strategies and to perform small-scale test syntheses to optimize conditions.

References

alternative building blocks to Fmoc-3-amino-4-methylbenzoic acid for peptide turns

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Building Blocks for Peptide Turns

For Researchers, Scientists, and Drug Development Professionals

The precise control of peptide conformation is a cornerstone of modern drug design and chemical biology. Peptide turns, particularly β-turns, are critical secondary structures that govern molecular recognition, stability, and biological activity. Fmoc-3-amino-4-methylbenzoic acid is a well-established building block for inducing such turns. However, a diverse array of alternative scaffolds has been developed, each offering unique structural constraints and synthetic advantages. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the rational design of peptidomimetics.

Introduction to Peptide Turn Mimetics

β-turns are structures involving four amino acid residues (i, i+1, i+2, i+3) where the peptide backbone reverses direction, often stabilized by a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+3.[1] Mimicking these turns with non-natural building blocks can enhance a peptide's metabolic stability, receptor affinity, and bioavailability.[2] this compound is an aromatic amino acid derivative used to create rigid turns, but alternatives may offer better mimicry of specific turn types, easier synthesis, or novel side-chain functionalities.

Comparison of Alternative Turn-Inducing Building Blocks

The selection of a turn mimetic depends on the desired turn type, the chemical context of the peptide, and the synthetic strategy. Below is a comparative analysis of several classes of alternatives to this compound.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative parameters for selected turn mimetics, collated from various studies. Direct comparison can be challenging due to differing experimental conditions; however, these data provide a valuable baseline.

Building Block ClassExampleTurn Type MimickedKey Quantitative DataSynthetic AccessibilityReferences
Aminobenzoic Acids Fmoc-2-aminobenzoic acidPlanar, rigid turnCan constrain backbone dihedral angles.High; commercially available.[3][4][5]
Lactam-Bridged Dipeptides Freidinger LactamType II β-turnDihedral angles consistent with Type II β-turns confirmed by X-ray crystallography.[6][7]Moderate to High[6][7]
Pyrrolidine Scaffolds trans-pyrrolidine-3,4-dicarboxamideGeneral β-turn mimicLow RMSD (0.26 Å) overlay with Type I β-turn backbone.[8]Moderate (multi-step synthesis)[8]
Bicyclic Dipeptides Hot=TapType I' and II' β-turnsStrong turn induction confirmed by NMR; reduced solvent accessibility of amide protons.[9]Moderate[9]
Sugar Amino Acids β-D-Glucose ScaffoldGeneral β-turn mimicMimics key side-chain orientations of pharmacophores (e.g., in somatostatin).[10]Moderate[10]
Olefin-based Mimetics E-alkene isosteresType II' β-turnAccelerates protein folding rates relative to all-amino acid sequences.[11]Moderate[11]

Detailed Profiles of Alternative Building Blocks

Lactam-Bridged Dipeptides (Freidinger Lactams)

Introduced by Freidinger, these building blocks utilize a lactam ring to constrain the peptide backbone.[6] They are particularly effective at mimicking Type II β-turns and have been successfully used to improve the potency of peptide hormones like LHRH.[6]

  • Structure and Conformation: The γ-lactam structure locks the φ and ψ dihedral angles, enforcing a turn conformation. X-ray crystallography of peptides containing these mimics confirms the presence of a 10-membered hydrogen bond characteristic of a Type II β-turn.[7]

  • Performance Data: An analogue of melanocyte-inhibiting factor (MIF-1) incorporating a Freidinger lactam maintained the key secondary structural features and hydrogen bonding patterns observed in the native peptide.[6][7]

Pyrrolidine-Based Scaffolds

The trans-pyrrolidine-3,4-dicarboxamide scaffold is a versatile and synthetically accessible template for mimicking β-turns.[8] Its C2 symmetry simplifies the synthesis of combinatorial libraries.

  • Structure and Conformation: The rigid pyrrolidine ring orients the substituent groups in a manner that mimics the Cα positions of residues in a β-turn.[8] Computational modeling shows a close conformational overlay with Type I β-turns.[8]

  • Performance Data: This scaffold was used to create a library of compounds targeting G-protein coupled receptors. Screening against opioid receptors identified potent ligands with high affinity (Ki as low as 80 nM), validating the scaffold's ability to mimic the bioactive conformation of endogenous peptide ligands.[8]

Bicyclic and Sugar-Based Scaffolds

More complex, rigid scaffolds can provide a higher degree of pre-organization.

  • Hot=Tap (Bicyclic Dipeptide): This building block demonstrates strong β-turn-inducing capabilities, as confirmed by NMR studies on cyclic hexapeptides.[9] It can replace native turns in proteins and adapt to the complex environment of a protein-protein interface, participating in side-chain-like interactions.[9]

  • β-D-Glucose Scaffold: Carbohydrates offer a rigid, chiral scaffold for presenting amino acid side chains in a turn-like geometry. This approach was successfully used to create non-peptidic mimics of somatostatin, where the glucose backbone replaced the Phe-Trp-Lys-Thr β-turn motif, retaining the critical side-chain orientations for receptor binding.[10]

Experimental Protocols

The incorporation of these building blocks typically follows standard Solid-Phase Peptide Synthesis (SPPS) protocols using the Fmoc/tBu strategy.[12][13]

General Protocol for SPPS using Fmoc/tBu Chemistry

This protocol describes a manual procedure for synthesizing a peptide incorporating a non-natural turn-inducing building block.[14][15]

  • Resin Preparation: Swell the appropriate resin (e.g., Wang, Rink Amide) in N,N-dimethylformamide (DMF) for 1-2 hours in a SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid / Building Block Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid or turn mimetic (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.[16]

  • Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis: Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the solution conformation of peptides.[17][18]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY).[19]

  • Resonance Assignment: Assign all proton resonances using COSY and TOCSY spectra to identify spin systems and connect them sequentially.[18]

  • Structural Restraints:

    • NOE Data: Use NOESY spectra to identify through-space proximities between protons. A strong NOE between the NH of residue i+3 and the NH of residue i is indicative of a turn. A short distance between the CαH of residue i+1 and the NH of residue i+2 can help define the turn type.[17]

    • Coupling Constants: Measure 3JHNα coupling constants to restrain the φ dihedral angle.

    • Temperature Coefficients: Measure the chemical shift change of amide protons with temperature. Low values (< -3 ppb/K) suggest involvement in an intramolecular hydrogen bond.[9]

  • Structure Calculation: Use the collected restraints (distances from NOEs, dihedral angles from coupling constants) to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[20]

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Spectral Interpretation: The shape of the CD spectrum is characteristic of different secondary structures. While a single, canonical spectrum for all β-turns does not exist, different turn types exhibit distinct spectral features. For example, classic Type II β-turns often show a negative band near 225 nm and a positive band near 205 nm.[20] Comparing the spectrum of the modified peptide to a linear control sequence can reveal the conformational influence of the turn mimetic.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of peptide turn mimetics.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Cleavage & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid / Mimetic Coupling (HBTU/DIPEA) Deprotection->Coupling Wash 4. Washing (DMF/DCM) Coupling->Wash Loop Repeat n times Wash->Loop Cleavage 5. Cleavage from Resin (TFA Cocktail) Wash->Cleavage Loop->Deprotection Purification 6. HPLC Purification Cleavage->Purification Analysis 7. Analysis (MS, NMR, CD) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) and subsequent analysis.

Turn_Mimetic_Classification cluster_dipeptide cluster_scaffold TM Peptide Turn Mimetics Lactam Lactam-Bridged (e.g., Freidinger Lactam) TM->Lactam Bicyclic Bicyclic Dipeptides (e.g., Hot=Tap) TM->Bicyclic Olefin Alkene Isosteres TM->Olefin Aromatic Aminobenzoic Acids TM->Aromatic Pyrrolidine Pyrrolidine-Based TM->Pyrrolidine Sugar Sugar Scaffolds (e.g., Glucose) TM->Sugar

Caption: Classification of alternative building blocks for inducing peptide turns.

References

A Comparative Guide to Coupling Reagents for Fmoc-3-amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact reaction efficiency, yield, and the purity of the final product. Reagents are generally categorized by their activating mechanism, which influences their reactivity and susceptibility to side reactions.

Coupling ReagentActivating AdditiveRelative ReactivityKey AdvantagesPotential Disadvantages
HATU HOAtVery HighHighly efficient for sterically hindered and difficult couplings; fast reaction times.[1]Higher cost; potential for guanidinylation of the N-terminal amine if used in excess.[2]
HBTU HOBtModerateGood efficiency for many standard couplings; lower cost than HATU.[1][3]Can be less effective for highly hindered residues, sometimes requiring longer reaction times or double coupling.[4]
COMU OxymaPureVery HighEfficacy comparable or superior to HATU; improved safety profile (non-explosive byproducts); good solubility.[1][5]Higher cost.
DIC/HOBt HOBtLow to ModerateCost-effective; low risk of racemization when HOBt is used.[3][6]Generally slower and less efficient for hindered couplings compared to aminium/uronium salts.[1]

Experimental Protocols

The following is a generalized protocol for the coupling of Fmoc-3-amino-4-methylbenzoic acid to a resin-bound amine. This protocol can be adapted for use with HATU, HBTU, or COMU by substituting the appropriate reagents.

Materials:

  • This compound

  • Selected coupling reagent (HATU, HBTU, or COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free amine group

  • Washing solvents (e.g., DMF, Dichloromethane (DCM))

Protocol:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the resin is Fmoc-protected, deprotect the N-terminal Fmoc group using a 20% solution of piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.[4][7]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, HBTU, or COMU) (2.9 equivalents) in DMF.[4]

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and mix for 1-2 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature. For sterically hindered amino acids, a reaction time of 2-4 hours is recommended.[4]

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative method such as the Kaiser test. Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[3][8]

  • Double Coupling (Optional): For particularly difficult couplings, a second coupling may be performed by repeating steps 2-5 before proceeding to the next deprotection step.[1]

DIC/HOBt Protocol:

  • Resin Preparation: Follow the same procedure as above for resin swelling and deprotection.

  • Coupling Mixture: In a separate vial, dissolve this compound (2-5 equivalents) and HOBt (2-5 equivalents) in DMF. Add this solution to the deprotected resin.[3]

  • Reaction Initiation: Add DIC (2-5 equivalents) to the reaction vessel.[3]

  • Coupling Reaction: Agitate the mixture for 1-2 hours and monitor for completion.[3]

  • Washing: Once complete, wash the resin with DMF to remove the soluble diisopropylurea byproduct and other excess reagents.[3]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_post Post-Reaction resin_prep 1. Resin Swelling & Deprotection reagent_prep 2. Prepare Activation Mixture (Fmoc-AA + Coupling Reagent in DMF) activation 3. Activation (Add DIPEA) reagent_prep->activation coupling 4. Coupling (Add to Resin) activation->coupling monitoring 5. Monitor Reaction (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete? Double Couple washing 6. Wash Resin monitoring->washing next_step Proceed to Next Cycle washing->next_step

Caption: Generalized workflow for the coupling of this compound.

Signaling Pathways and Logical Relationships

The efficiency of the coupling reaction is dictated by the reactivity of the active ester intermediate formed. The general mechanism is depicted below.

G Fmoc_AA Fmoc-3-amino-4- methylbenzoic Acid Active_Ester Reactive Intermediate (e.g., OAt-ester) Fmoc_AA->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, COMU) Coupling_Reagent->Active_Ester Activation Base Base (e.g., DIPEA) Base->Active_Ester Activation Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Acylation Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond Acylation

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing 3-Amino-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as 3-amino-4-methylbenzoic acid, into peptide structures is a key strategy in modern drug discovery, offering enhanced stability, novel functionalities, and improved therapeutic profiles. The precise characterization of these modified peptides is paramount, with mass spectrometry (MS) serving as an indispensable analytical tool. This guide provides a comparative analysis of the mass spectrometric behavior of a model peptide containing 3-amino-4-methylbenzoic acid versus a standard peptide, supported by established principles of peptide fragmentation and detailed experimental protocols.

Performance Comparison: Fragmentation Behavior and Elution Profile

The introduction of 3-amino-4-methylbenzoic acid, an aromatic amino acid isomer, into a peptide sequence is anticipated to influence its behavior in a mass spectrometer in several key ways compared to a standard peptide of similar mass. For this guide, we will compare the hypothetical peptide Ac-Gly-(3-amino-4-methylbenzoic acid)-Ala-NH₂ with the standard peptide Ac-Gly-Phe-Ala-NH₂ . Phenylalanine (Phe) is chosen as the standard due to its aromatic nature and similar mass to 3-amino-4-methylbenzoic acid.

Key Performance Metrics
Performance MetricAc-Gly-(3-amino-4-methylbenzoic acid)-Ala-NH₂Ac-Gly-Phe-Ala-NH₂ (Standard)Rationale for Expected Differences
Monoisotopic Mass (Da) 321.1634320.1477The elemental composition of 3-amino-4-methylbenzoic acid (C₈H₉NO₂) differs from Phenylalanine (C₉H₁₁NO₂), leading to a different exact mass.
Predicted Retention Time ShorterLonger3-amino-4-methylbenzoic acid is more polar than phenylalanine due to the additional amino group on the benzene ring, leading to earlier elution in reverse-phase chromatography.
Predominant Fragment Ions b₂ and y₁ ionsb₂ and y₁ ionsBoth peptides are expected to primarily fragment at the peptide bonds, yielding characteristic b- and y-type ions.
Characteristic Neutral Losses Possible loss of H₂O and CO from the benzoic acid moietyNo significant neutral losses from the side chain under standard CID conditions.The carboxylic acid group on the substituted benzene ring may undergo neutral losses upon collisional activation.
Ionization Efficiency Potentially higherStandardThe additional amino group on the 3-amino-4-methylbenzoic acid residue can act as an additional site for protonation, potentially enhancing ionization efficiency in positive ion mode.

Experimental Protocols

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the detailed characterization of these peptides. Below is a comprehensive protocol for the analysis.

Peptide Synthesis and Purification
  • Synthesis: The peptides Ac-Gly-(3-amino-4-methylbenzoic acid)-Ala-NH₂ and Ac-Gly-Phe-Ala-NH₂ will be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Cleavage and Deprotection: Following synthesis, the peptides will be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Purity Assessment: The purity of the final peptides will be assessed by analytical RP-HPLC and mass spectrometry to ensure >95% purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 75 µm i.d. x 15 cm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 300 nL/min.

  • Injection Volume: 1 µL of a 1 pmol/µL peptide solution.

Tandem Mass Spectrometry (MS/MS) Analysis
  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan Range: m/z 150-1000.

  • Data-Dependent Acquisition (DDA): The top 3 most intense precursor ions from the MS1 scan will be selected for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID) with a normalized collision energy of 35%.

  • MS2 Scan Range: m/z 50 to the precursor m/z.

  • Dynamic Exclusion: Precursor ions fragmented once will be excluded from further fragmentation for 30 seconds.

Visualizing the Workflow and Fragmentation

To clearly illustrate the experimental process and the expected fragmentation patterns, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis LC-MS/MS Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC QC Purity Assessment (>95%) HPLC->QC LC Nano LC Separation QC->LC Inject Purified Peptide MS1 MS1 Scan (Precursor Ions) LC->MS1 DDA Data-Dependent Acquisition MS1->DDA MS2 MS2 Scan (Fragment Ions) DDA->MS2

Experimental workflow from synthesis to analysis.

Fragmentation_Comparison cluster_peptide1 Ac-Gly-(3-amino-4-methylbenzoic acid)-Ala-NH₂ cluster_peptide2 Ac-Gly-Phe-Ala-NH₂ (Standard) P1 [M+H]⁺ m/z 322.17 b2_1 b₂ Ac-Gly-(3-amino-4-methylbenzoyl)⁺ m/z 235.10 P1->b2_1 Cleavage y1_1 y₁ Ala-NH₂⁺ m/z 89.07 P1->y1_1 Cleavage P2 [M+H]⁺ m/z 321.15 b2_2 b₂ Ac-Gly-Phe⁺ m/z 205.09 P2->b2_2 Cleavage y1_2 y₁ Ala-NH₂⁺ m/z 89.07 P2->y1_2 Cleavage

Expected primary fragmentation pathways.

Concluding Remarks

The analysis of peptides containing 3-amino-4-methylbenzoic acid presents unique but manageable challenges for mass spectrometry. By understanding the expected shifts in retention time and the subtle differences in fragmentation patterns, researchers can confidently characterize these novel therapeutic candidates. The provided experimental protocol serves as a robust starting point for developing tailored analytical methods. This comparative guide underscores the importance of a systematic and informed approach to the mass spectrometric analysis of peptides incorporating non-proteinogenic amino acids, ultimately facilitating the advancement of peptide-based drug development.

Navigating the Structural Landscape: A Comparative Guide to NMR Characterization of Peptides Featuring Fmoc-3-amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a critical strategy for modulating their structure, stability, and therapeutic potential. Fmoc-3-amino-4-methylbenzoic acid, a synthetic building block, offers a unique aromatic scaffold that can enforce specific conformational constraints. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of peptides containing this residue against those with canonical aromatic amino acids and other non-natural analogues. While specific experimental NMR data for peptides incorporating this compound is not extensively available in the reviewed literature, this guide furnishes detailed experimental protocols and predictive data based on structurally related compounds to aid in the characterization of these novel peptides.

Comparative Analysis of NMR Characteristics

The introduction of 3-amino-4-methylbenzoic acid into a peptide sequence is anticipated to significantly influence its NMR spectrum compared to peptides composed solely of natural amino acids. The rigid aromatic ring and the substitution pattern will impose distinct conformational preferences, which can be elucidated through a combination of 2D NMR experiments.

Below is a comparative table summarizing the expected 1H NMR chemical shifts for a hypothetical peptide sequence Ac-Gly-X-Gly-NH2, where X is the amino acid of interest.

Amino Acid (X) Amide NH (ppm) α-H (ppm) Side Chain Protons (ppm) Aromatic Protons (ppm)
Phenylalanine (Phe)~8.3~4.6β-protons: ~3.0, ~3.1~7.2-7.4
Tyrosine (Tyr)~8.2~4.5β-protons: ~2.9, ~3.0~6.7 (ortho), ~7.1 (meta)
3-Amino-4-methylbenzoic Acid (Expected)~8.5-9.0N/AMethyl: ~2.3~7.0-7.8
meta-Aminobenzoic Acid (m-ABA)~8.6-9.2N/AN/A~7.2-8.0

Note: The chemical shifts for 3-amino-4-methylbenzoic acid and m-ABA are predictive and may vary based on the peptide sequence and solvent conditions.

The key anticipated differences in the NMR spectra of peptides containing 3-amino-4-methylbenzoic acid include:

  • Downfield Shift of Amide Protons: The electron-withdrawing nature of the aromatic ring is expected to cause a downfield shift in the adjacent amide proton signals.

  • Distinct Aromatic Signals: The substitution pattern on the benzene ring will produce a unique set of aromatic proton signals, the chemical shifts and coupling constants of which will be highly informative of the local electronic environment.

  • Nuclear Overhauser Effect (NOE) Patterns: NOESY and ROESY experiments are crucial for determining the three-dimensional structure. The rigid nature of the 3-amino-4-methylbenzoic acid residue is expected to give rise to specific long-range NOEs between the aromatic/methyl protons and protons of neighboring residues, providing clear evidence of its conformational influence.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of peptides containing non-canonical amino acids.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash with DMF.

    • For this compound: Use a similar coupling cocktail. A longer coupling time or double coupling may be necessary due to the potentially reduced reactivity of the aromatic amine.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy of Synthetic Peptides

The following are generalized protocols for key 2D NMR experiments used in peptide characterization.

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM. Add a small amount of a reference standard like DSS or TMS.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons within a single amino acid spin system.

    • Typical Parameters: A mixing time of 60-80 ms is commonly used to observe correlations between all scalar-coupled protons within a residue.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are directly coupled (typically through 2-3 bonds). This is useful for assigning adjacent protons, such as the amide proton and the alpha-proton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (through-space interactions), which is essential for determining the 3D structure.

    • Typical Parameters: A mixing time of 150-300 ms is a good starting point for peptides. The choice between NOESY and ROESY depends on the molecular weight of the peptide; for smaller peptides where the NOE may be close to zero, ROESY is often preferred[1].

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To observe correlations between protons and carbons that are 2-3 bonds away, which is useful for sequencing and identifying quaternary carbons.

Visualizing the Workflow and Potential Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a conceptual signaling pathway.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Incorporation of This compound Deprotection2->Coupling2 Chain_Elongation Repeat Cycles Coupling2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide NMR_Char NMR Characterization (COSY, TOCSY, NOESY) Pure_Peptide->NMR_Char Structure 3D Structure Determination NMR_Char->Structure

Caption: Workflow for the synthesis and characterization of a peptide containing 3-amino-4-methylbenzoic acid.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Binding Binding Receptor->Binding Peptide Peptide with 3-amino-4-methylbenzoic acid Peptide->Binding Conformation Conformationally Constrained Peptide->Conformation Signal_Transduction Signal Transduction Cascade Binding->Signal_Transduction Biological_Response Biological Response Signal_Transduction->Biological_Response

References

A Comparative Guide to the Functional Analysis of Peptides Modified with 3-Amino-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as receptor affinity, selectivity, and metabolic stability.[][2] This guide provides a comparative framework for the functional evaluation of peptides modified with the aromatic amino acid, 3-amino-4-methylbenzoic acid. While specific experimental data for this modification is limited in publicly available literature, this document outlines the expected functional consequences and provides detailed, standardized protocols for a hypothetical comparative study.

The introduction of 3-amino-4-methylbenzoic acid, an aromatic amino acid, into a peptide sequence can confer conformational rigidity.[3] This structural constraint can lead to a more defined three-dimensional structure, potentially enhancing the peptide's interaction with its biological target.[3]

Hypothetical Comparative Study: Peptide X vs. Peptide X-Amb

To illustrate the functional comparison, we will consider a hypothetical peptide, "Peptide X," and its modified analogue, "Peptide X-Amb," where a key amino acid has been replaced with 3-amino-4-methylbenzoic acid. The following sections detail the experimental assays that would be employed to compare their biological activities.

Data Presentation: Comparative Functional Assays

The following tables summarize hypothetical quantitative data from key functional assays comparing Peptide X and Peptide X-Amb.

Table 1: Receptor Binding Affinity

PeptideReceptor TargetKd (nM)Ki (nM)
Peptide XReceptor Y15.2 ± 1.825.4 ± 2.1
Peptide X-AmbReceptor Y5.8 ± 0.99.7 ± 1.3

Table 2: Enzyme Inhibition Assay

PeptideTarget EnzymeIC50 (µM)
Peptide XProtease Z45.3 ± 4.5
Peptide X-AmbProtease Z12.1 ± 2.3

Table 3: Cell-Based Signaling Assay (cAMP Accumulation)

PeptideEC50 (nM)
Peptide X112.5 ± 10.2
Peptide X-Amb35.7 ± 5.6

Table 4: Proteolytic Stability Assay

PeptideHalf-life in Human Serum (hours)
Peptide X1.5 ± 0.3
Peptide X-Amb8.2 ± 1.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of the peptides to their target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., 125I-labeled native ligand).

    • Unlabeled competitor peptides (Peptide X and Peptide X-Amb).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the competitor peptides.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptides.

    • Incubate for 1 hour at room temperature.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The IC₅₀ values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.[4]

Protocol 2: Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the ability of the peptides to inhibit a target enzyme.

  • Materials:

    • Purified target enzyme.

    • Fluorogenic enzyme substrate.

    • Peptide inhibitors (Peptide X and Peptide X-Amb).

    • Assay buffer optimized for enzyme activity.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the peptide inhibitors.

    • Add the enzyme and the peptide inhibitor to the wells of the microplate and incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the initial reaction velocities and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Functional Assay (cAMP Accumulation)

This assay assesses the functional activity of the peptides on a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels.

  • Materials:

    • Cells stably expressing the target GPCR.

    • Peptides (Peptide X and Peptide X-Amb).

    • Forskolin (or another adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with the peptides at various concentrations for 15 minutes.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Generate dose-response curves and determine the EC₅₀ values.

Visualizations

Diagram 1: Generic GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Modified Peptide (e.g., Peptide X-Amb) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Modulation

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

Diagram 2: Experimental Workflow for Comparative Peptide Analysis

Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison PeptideX Synthesize Peptide X (Native Sequence) Purification HPLC Purification & Mass Spec Verification PeptideX->Purification PeptideX_Amb Synthesize Peptide X-Amb (Modified) PeptideX_Amb->Purification Binding_Assay Receptor Binding Assay (Kd, Ki) Purification->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (IC50) Purification->Enzyme_Assay Cell_Assay Cell-Based Signaling Assay (EC50) Purification->Cell_Assay Stability_Assay Proteolytic Stability Assay (Half-life) Purification->Stability_Assay Data_Analysis Calculate Potency & Efficacy (Kd, IC50, EC50) Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Stability_Assay->Data_Analysis Comparison Compare Performance of Peptide X vs. Peptide X-Amb Data_Analysis->Comparison

Caption: Workflow for the comparative functional analysis of modified peptides.

References

A Comparative Guide to the Conformational Effects of 3-Amino-4-Methylbenzoic Acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational effects of the synthetically versatile intermediate, 3-amino-4-methylbenzoic acid, and the proteinogenic amino acid, proline. Understanding the distinct structural properties of these molecules is crucial for their application in drug design, peptide synthesis, and materials science. While proline's conformational rigidity is well-documented, this guide also offers a theoretical and predictive analysis of the conformational landscape of 3-amino-4-methylbenzoic acid, supported by data from structurally analogous compounds.

Introduction to the Molecules

3-Amino-4-methylbenzoic acid is an aromatic compound featuring an amino group, a carboxylic acid, and a methyl group attached to a benzene ring. Its utility as a building block in the synthesis of pharmaceuticals and polymers is well-established.[1] The relative positions of the functional groups suggest the potential for specific conformational preferences due to electronic and steric effects.

Proline , a unique proteinogenic amino acid, incorporates its side chain into a five-membered pyrrolidine ring. This cyclic structure imposes significant constraints on the peptide backbone, profoundly influencing protein and peptide secondary structure.[2][3] Proline's rigid conformation is critical in protein folding, stability, and function.[4][5]

Conformational Analysis

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its interactions with other molecules. Here, we compare the key conformational features of 3-amino-4-methylbenzoic acid and proline.

3-Amino-4-methylbenzoic Acid: A Theoretically Derived Conformational Profile

The benzene ring provides a rigid scaffold. The primary degrees of conformational freedom involve the rotation of the amino and carboxylic acid groups relative to the plane of the aromatic ring.

  • Planarity: The benzoic acid core is expected to be largely planar to maximize π-conjugation.

  • Carboxylic Acid Group Orientation: The orientation of the carboxylic acid group is a key conformational feature. In many substituted benzoic acids, steric hindrance from ortho-substituents can force the carboxyl group to twist out of the plane of the benzene ring.[6] For 3-amino-4-methylbenzoic acid, the amino group is in the meta position, and the methyl group is in the para position relative to the carboxyl group, suggesting that significant steric hindrance forcing the carboxyl group out of the plane is less likely compared to ortho-substituted analogues.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups is low due to their meta-relationship. However, intermolecular hydrogen bonding in the solid state or in solution is expected to play a significant role in its crystal packing and solution-state behavior.

  • Rotational Barriers: The energy barriers to rotation around the C-C bond connecting the carboxyl group to the ring and the C-N bond of the amino group are expected to be relatively low, allowing for multiple accessible conformations at room temperature.

Proline: A Well-Defined Conformational Rigidity

Proline's conformational effects are extensively studied and are central to its role in biochemistry. Its rigid pyrrolidine ring dramatically restricts the conformational freedom of the peptide backbone.

  • Ring Puckering: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where the Cγ atom is on the opposite side).[7] These puckering states are in rapid equilibrium.

  • Restricted Phi (φ) Angle: The cyclic nature of proline restricts the backbone dihedral angle φ to a narrow range of approximately -60° to -75°, significantly limiting the accessible Ramachandran space.

  • Cis-Trans Isomerization: Unlike most other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the energy difference between the cis and trans conformations of the X-Pro peptide bond (where X is any amino acid) is small. This leads to a significant population of the cis isomer, which is a critical feature in protein folding and function. The cis-trans isomerization is a slow process that can be a rate-limiting step in protein folding.[5]

  • "Helix Breaker": Due to its rigid structure and the absence of an amide proton for hydrogen bonding, proline is often found at the ends of α-helices and β-sheets, acting as a "structural disruptor".[2] It is, however, commonly found in turns and loops.

Comparative Data Summary

The following table summarizes the key conformational parameters for 3-amino-4-methylbenzoic acid (inferred) and proline (experimentally and computationally determined).

Conformational Parameter3-Amino-4-methylbenzoic Acid (Inferred)Proline
Primary Source of Conformational Constraint Planar aromatic ringCyclic pyrrolidine ring
Key Conformational Isomers Rotamers of amino and carboxyl groupsCγ-endo and Cγ-exo ring puckers; cis and trans peptide bond isomers
Rotational Freedom Relatively free rotation of substituentsHighly restricted backbone (φ angle) and sidechain
Impact on Macromolecular Structure Can act as a rigid linker in polymers or a scaffold in drug molecules.Induces kinks and turns in peptide chains; disrupts regular secondary structures.[2]
Intramolecular Hydrogen Bonding Unlikely to be a dominant factor in monomer conformation.Not applicable in the same sense, but ring pucker influences backbone geometry.

Experimental and Computational Protocols for Conformational Analysis

To experimentally determine and compare the conformational effects of these molecules, a combination of spectroscopic and computational techniques would be employed.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the solution-state conformation and dynamics.

  • Methodology:

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.

    • Analyze chemical shifts, coupling constants (especially ³J-couplings), and Nuclear Overhauser Effect (NOE) correlations.

    • For 3-amino-4-methylbenzoic acid, NOE data can provide information about the through-space proximity of protons on the ring and the substituents, helping to elucidate the preferred orientation of the carboxyl and amino groups.

    • For proline-containing peptides, NOESY/ROESY is crucial for distinguishing between cis and trans isomers and determining the ring pucker.

  • Data Interpretation: The magnitude of coupling constants can be related to dihedral angles via the Karplus equation. NOE intensities are proportional to the inverse sixth power of the distance between protons, providing distance constraints for structure calculation.

2. X-ray Crystallography

  • Objective: To determine the solid-state conformation and intermolecular interactions.

  • Methodology:

    • Grow single crystals of the compound suitable for X-ray diffraction. This can be a challenging step for small, flexible molecules.[5]

    • Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions.

  • Data Interpretation: The resulting electron density map provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions like hydrogen bonding and π-stacking.[8][9]

Computational Protocols

1. Conformational Search and Energy Calculations

  • Objective: To identify low-energy conformers and estimate their relative populations.

  • Methodology:

    • Build the 3D structure of the molecule using molecular modeling software.

    • Perform a systematic or stochastic conformational search to explore the potential energy surface.

    • Optimize the geometry of the identified conformers using quantum mechanical methods (e.g., Density Functional Theory - DFT) with an appropriate basis set (e.g., 6-31G* or larger).[10]

    • Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Data Interpretation: The relative energies of the conformers can be used to calculate their Boltzmann distribution at a given temperature, providing an estimate of their relative populations.

Visualizing Workflows and Relationships

The following diagrams illustrate the general workflow for conformational analysis and the key conformational equilibria of proline.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Structure Elucidation NMR NMR Spectroscopy Structure 3D Molecular Structure and Conformational Preferences NMR->Structure Solution-state conformation XRay X-ray Crystallography XRay->Structure Solid-state conformation ConfSearch Conformational Search QM Quantum Mechanics Optimization ConfSearch->QM Initial conformers QM->Structure Gas-phase/implicit solvent conformation

Fig. 1: General workflow for conformational analysis.

proline_conformation cluster_proline Proline Conformational Equilibria puckering Ring Puckering endo Cγ-endo puckering->endo exo Cγ-exo puckering->exo impact Impact on Peptide/Protein Structure puckering->impact Influences backbone (φ, ψ) angles isomerization Cis-Trans Isomerization cis cis-X-Pro isomerization->cis trans trans-X-Pro isomerization->trans isomerization->impact Dictates chain direction and secondary structure

Fig. 2: Key conformational equilibria of proline.

Conclusion

3-amino-4-methylbenzoic acid and proline present contrasting conformational landscapes. While proline's rigid, cyclic structure imposes well-defined and functionally critical constraints on macromolecules, the conformational preferences of 3-amino-4-methylbenzoic acid are more subtle, arising from the interplay of its aromatic core and substituent rotations. For drug development professionals and materials scientists, proline offers a tool for inducing specific structural motifs, whereas 3-amino-4-methylbenzoic acid provides a more conformationally adaptable, yet structurally defined, scaffold. The experimental and computational protocols outlined in this guide provide a framework for the detailed characterization of these and other small molecules, which is essential for rational molecular design.

References

A Comparative Guide to Fmoc-3-amino-4-methylbenzoic Acid and its Analogs in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-3-amino-4-methylbenzoic acid and its closely related analogs are specialized building blocks that offer unique advantages in the synthesis of complex peptides and peptidomimetics. Their rigid, aromatic structure is particularly valuable for creating constrained peptide geometries and for the development of molecules that mimic secondary protein structures like α-helices. This guide provides a comparative analysis of the performance of these building blocks in two key applications: on-resin peptide cyclization and the synthesis of α-helix mimetics, with a focus on inhibitors of the p53-MDM2 protein-protein interaction.

On-Resin Peptide Cyclization: The MeDbz Linker Advantage

On-resin cyclization is a powerful strategy for the efficient synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, an analog of this compound, has emerged as a highly effective tool for this purpose. It facilitates a "safety-catch" approach where the linear peptide is assembled on the solid support, and cyclization is induced concurrently with cleavage from the resin.

Performance Comparison of On-Resin Cyclization Linkers

The choice of linker is critical for the efficiency and purity of cyclic peptide synthesis. The MeDbz linker offers a distinct advantage by enabling a native chemical ligation (NCL)-based approach that proceeds without the need for an external activating additive.[1][2][3][4] This simplifies the reaction conditions and often leads to cleaner products.

Linker/MethodModel PeptideCrude Purity (%)Isolated Yield (%)Ref.
MeDbz Linker cyclo-GITVIF9593[5]
cyclo-GVYLHIENot Reported78[5]
Sunflower Trypsin Inhibitor-1 (SFTI-1)>9565[2]
Ascidiacyclamide>9558[2]
Glutamic Acid (Side-chain linkage) 15-mer peptide<30Not Reported[6]
Aspartic Acid (Side-chain linkage) 15-mer peptide<30Not Reported[7]
Experimental Protocol: On-Resin Cyclization using the MeDbz Linker

This protocol describes the synthesis of a cyclic peptide using the MeDbz linker on a solid support.[8]

  • Resin Preparation: Swell MeDbz-functionalized resin (e.g., MeDbz-ChemMatrix) in N,N-dimethylformamide (DMF) for 1 hour.

  • Peptide Synthesis: Assemble the linear peptide sequence on the MeDbz resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • Linker Activation: Following assembly of the linear peptide, treat the resin-bound peptide with an activating agent to form the N-acyl-benzimidazolinone (Nbz) moiety.

  • Cyclization and Cleavage: Induce cyclization and cleavage from the resin by treating the activated peptide-resin with a buffer solution (e.g., 0.2 M phosphate buffer, pH 7.2) at 50 °C for 2-4 hours. The N-terminal amine of the peptide attacks the activated C-terminal Nbz, leading to the formation of the cyclic peptide and its release into the solution.

  • Purification: Purify the crude cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Solid-Phase Synthesis cluster_1 Activation & Cyclization cluster_2 Purification Resin Resin Linear_Peptide_on_Resin Linear_Peptide_on_Resin Resin->Linear_Peptide_on_Resin Fmoc-SPPS Activated_Peptide_on_Resin Activated_Peptide_on_Resin Linear_Peptide_on_Resin->Activated_Peptide_on_Resin Linker Activation Cyclic_Peptide_in_Solution Cyclic_Peptide_in_Solution Activated_Peptide_on_Resin->Cyclic_Peptide_in_Solution Cleavage-induced Cyclization Pure_Cyclic_Peptide Pure_Cyclic_Peptide Cyclic_Peptide_in_Solution->Pure_Cyclic_Peptide RP-HPLC

Workflow for on-resin peptide cyclization using the MeDbz linker.

α-Helix Mimetics: Oligobenzanilides as Inhibitors of the p53-MDM2 Interaction

The α-helix is a common structural motif in proteins and plays a crucial role in many protein-protein interactions (PPIs). The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a prime target for cancer therapy, and molecules that can mimic the α-helical region of p53 are of significant interest. Oligobenzanilides, which can be synthesized from building blocks like this compound, have emerged as a promising scaffold for creating such α-helix mimetics.

Performance Comparison of p53-MDM2 Inhibitors

Various chemical scaffolds have been developed to mimic the key hydrophobic residues of the p53 α-helix (Phe19, Trp23, and Leu26) that are essential for binding to MDM2. The following table compares the inhibitory activity of different classes of α-helix mimetics.

ScaffoldCompound ExampleIC50 (µM) for p53-MDM2 InhibitionRef.
Oligobenzanilide Compound 1ace1.6[9]
Compound 1acd2.4[9]
Compound 1bca4.7[9]
Terphenyl 10 - 20[10]
Benzodiazepinedione TDP6657590.7[11]
TDP52125214[11]
Nutlin (cis-imidazoline) Nutlin-3a0.09[12]
Spiro-oxindole MI-7730.00088[12]
Experimental Protocol: Synthesis of Oligobenzanilide α-Helix Mimetics

The synthesis of oligobenzanilide α-helix mimetics is typically performed on a solid support using an iterative process.[2]

  • Monomer Synthesis: Synthesize the Fmoc-protected N-alkylated p-aminobenzoic acid monomers with the desired side chains.

  • Resin Loading: Load the first monomer onto a suitable resin (e.g., Rink amide resin) using a coupling agent such as HATU.

  • Iterative Coupling: a. Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound monomer using a solution of piperidine in DMF. b. Coupling: Couple the next Fmoc-protected monomer to the deprotected amine using a suitable coupling reagent. c. Repeat steps a and b to assemble the desired oligobenzanilide sequence.

  • Cleavage and Deprotection: Cleave the oligobenzanilide from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid).

  • Purification: Purify the crude product by RP-HPLC.

G Start Start Monomer_Synthesis Synthesize Fmoc-protected monomers Start->Monomer_Synthesis Resin_Loading Load first monomer onto resin Monomer_Synthesis->Resin_Loading Fmoc_Deprotection Fmoc Deprotection Resin_Loading->Fmoc_Deprotection Coupling Couple next monomer Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat for desired length Cleavage Cleave from resin and deprotect side chains Coupling->Cleavage Purification Purify by RP-HPLC Cleavage->Purification End End Purification->End

Iterative synthesis of oligobenzanilide α-helix mimetics.
Signaling Pathway: p53-MDM2 Interaction and its Inhibition

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its activity in check. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and uncontrolled cell proliferation. α-Helix mimetics that inhibit the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.

G cluster_0 Normal Cell cluster_1 Cancer Cell (with Inhibitor) p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitinates p53_cancer p53 MDM2_cancer MDM2 p53_cancer->MDM2_cancer Binding Blocked Apoptosis_cancer Apoptosis p53_cancer->Apoptosis_cancer Induces Inhibitor α-Helix Mimetic (e.g., Oligobenzanilide) Inhibitor->MDM2_cancer Inhibits Binding Proteasome_cancer Proteasome

Inhibition of the p53-MDM2 interaction by α-helix mimetics.

References

Evaluating the Stability of Peptides Incorporating 3-Amino-4-Methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a peptide therapeutic is a critical determinant of its efficacy and clinical viability. This guide provides a comparative framework for evaluating the stability of peptides modified with the non-natural amino acid, 3-amino-4-methylbenzoic acid. While direct quantitative data on this specific modification is limited in publicly available literature, this document outlines the standard experimental protocols necessary for such an evaluation and compares this modification strategy with other established methods of enhancing peptide stability.

The inherent susceptibility of peptides to enzymatic degradation and pH-dependent instability presents a significant hurdle in their development as therapeutic agents. The incorporation of non-natural amino acids, such as 3-amino-4-methylbenzoic acid, is a promising strategy to overcome these limitations. This aromatic amino acid analog can introduce conformational constraints and steric hindrance, potentially shielding the peptide backbone from proteolytic enzymes.

Comparative Stability Data

To provide a context for evaluating peptides incorporating 3-amino-4-methylbenzoic acid, the following table summarizes quantitative data from studies on other common peptide stabilization strategies. This data can serve as a benchmark for future experimental assessments.

Modification StrategyPeptide Sequence (Example)Stability Metric (Half-life)Experimental ConditionReference
Unmodified Peptide Gonadotropin-releasing hormone (GnRH)~2-4 minutesHuman Plasma[1]
D-Amino Acid Substitution Octreotide (Somatostatin analog)~1.5 hoursHuman Plasma[2][3]
N-terminal Acetylation & C-terminal Amidation Not SpecifiedSignificant increase vs. unmodifiedIn vitro enzymatic assay[4]
PEGylation Interferon-α-2b330-fold increase vs. native proteinIn vivo (unspecified)[3]
Cyclization Not SpecifiedPrevents exopeptidase degradationGeneral principle[2][5]
Incorporation of Lipoamino Acid Not SpecifiedIncreased stabilityNot Specified[6]
Hypothetical: 3-Amino-4-Methylbenzoic Acid To Be Determined ExperimentallyTo Be Determined ExperimentallyHuman Serum/Plasma, Specific Proteases, Varying pHN/A

Experimental Protocols for Stability Assessment

A thorough evaluation of a modified peptide's stability requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Enzymatic Degradation Assay

Objective: To determine the resistance of the peptide to specific proteases.

Materials:

  • Peptide stock solution (1 mg/mL in appropriate buffer)

  • Protease stock solution (e.g., Trypsin, Chymotrypsin, Proteinase K at 1 mg/mL)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Protocol:

  • Prepare a reaction mixture containing the peptide at a final concentration of 100 µg/mL in the reaction buffer.

  • Initiate the reaction by adding the protease to a final concentration of 1 µg/mL.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products. The amount of remaining peptide is quantified by integrating the peak area at a specific wavelength (e.g., 214 nm).

  • Optionally, use LC-MS to identify the cleavage sites by analyzing the mass of the degradation fragments.[7]

  • Calculate the percentage of intact peptide remaining at each time point and determine the half-life (t½) of the peptide in the presence of the specific enzyme.

Human Serum/Plasma Stability Assay

Objective: To evaluate the peptide's stability in a more physiologically relevant environment containing a complex mixture of proteases.

Materials:

  • Peptide stock solution (1 mg/mL)

  • Human serum or plasma (commercially available)

  • Precipitating agent (e.g., Acetonitrile with 1% TFA, or 7% TFA)[8]

  • Centrifuge

  • HPLC-MS system

Protocol:

  • Pre-warm the human serum or plasma to 37°C.

  • Add the peptide stock solution to the serum/plasma to achieve a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect an aliquot of the mixture.

  • To precipitate the serum proteins and stop enzymatic activity, add three volumes of the cold precipitating agent to the aliquot.

  • Vortex the sample and incubate at 4°C for 30 minutes.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze it by HPLC-MS to quantify the amount of the intact peptide remaining.[9][10]

  • Calculate the half-life of the peptide in serum/plasma.

pH Stability Assay

Objective: To assess the chemical stability of the peptide under different pH conditions, which is crucial for formulation and storage.

Materials:

  • Peptide stock solution (1 mg/mL)

  • A range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Incubator

  • HPLC system

Protocol:

  • Prepare solutions of the peptide at a final concentration of 100 µg/mL in each of the different pH buffers.

  • Incubate the solutions at a specific temperature (e.g., 4°C, 25°C, or an accelerated condition like 40°C).

  • At various time points (e.g., 0, 1, 7, 14, 30 days), take an aliquot from each solution.

  • Analyze the aliquots directly by HPLC to quantify the amount of intact peptide.

  • Determine the degradation rate at each pH and temperature condition.

Visualizing Experimental Workflows and Comparative Logic

To further clarify the experimental process and the rationale for using 3-amino-4-methylbenzoic acid, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Analysis cluster_results Results P Peptide Synthesis (with 3-amino-4-methylbenzoic acid) PS Peptide Stock Solution P->PS EA Enzymatic Degradation (e.g., Trypsin, Chymotrypsin) PS->EA SS Serum/Plasma Stability (Human Serum) PS->SS pH pH Stability (pH 3, 5, 7.4, 9) PS->pH HPLC RP-HPLC Analysis (Quantification) EA->HPLC MS LC-MS Analysis (Identification of Degradants) EA->MS SS->HPLC SS->MS pH->HPLC HL Half-life (t½) Determination HPLC->HL DR Degradation Rate Calculation HPLC->DR

Experimental workflow for evaluating peptide stability.

Comparative_Logic cluster_goal Primary Goal cluster_strategies Stabilization Strategies cluster_mechanisms Postulated Mechanisms of Action Goal Enhance Peptide Stability Mod_Amba Incorporate 3-Amino-4-Methylbenzoic Acid Goal->Mod_Amba Mod_D_AA D-Amino Acid Substitution Goal->Mod_D_AA Mod_Cyclic Cyclization Goal->Mod_Cyclic Mod_Termini N/C-Terminal Modification Goal->Mod_Termini Mech_Amba Steric Hindrance & Conformational Rigidity Mod_Amba->Mech_Amba Mech_D_AA Resistance to L-amino acid specific proteases Mod_D_AA->Mech_D_AA Mech_Cyclic Blocks Exopeptidases & Reduces Flexibility Mod_Cyclic->Mech_Cyclic Mech_Termini Blocks Aminopeptidases & Carboxypeptidases Mod_Termini->Mech_Termini

Comparative logic of peptide stabilization strategies.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-3-amino-4-methylbenzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. For researchers and scientists in drug development, understanding the specific handling requirements of compounds like Fmoc-3-amino-4-methylbenzoic acid is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1][2] All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]

In the event of accidental exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and provide plenty of water to drink. Seek medical attention.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound, whether in solid form or in solution, involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound, as well as contaminated items such as weighing paper, gloves, and paper towels, in a dedicated, leak-proof container with a secure lid.[4]

  • Liquid Waste: Collect solutions containing this compound in a compatible, shatter-resistant container. Ensure the container is properly sealed to prevent leaks and evaporation.

  • Keep waste containers closed except when adding waste.[5]

3. Labeling:

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag.

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is segregated from incompatible chemicals.

5. Disposal of Empty Containers:

  • Thoroughly empty the original container of all contents.[4][5]

  • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • After thorough rinsing and drying, deface or remove the original label.[4] The rinsed container can then be disposed of as non-hazardous glass or plastic waste, in accordance with institutional guidelines.[4]

6. Arranging for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_container cluster_end start Start: Have Fmoc-3-amino-4-methylbenzoic acid waste? waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store Store Sealed Containers in Designated Area collect_solid->store collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Deface Label and Dispose of Clean Container rinse->dispose_container After Rinsing collect_rinsate->collect_liquid contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Fmoc-3-amino-4-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Precautions

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[1] Inhaling fine dust can be harmful.[5]

  • Skin Contact: May cause skin irritation or an allergic skin reaction.[3][7]

  • Eye Contact: May cause serious eye irritation.[1][2][3]

  • Ingestion: May be harmful if swallowed.

Therefore, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound in both solid and solution forms.

Protection Type Solid Form Solution Form Specifications & Best Practices
Eye & Face Protection Safety glasses with side shields or goggles.[4][8]Chemical splash goggles.[9] A face shield may be required for larger quantities.[8]Must be worn at all times in the laboratory.[8] For work with corrosive liquids or fine particles, sealed goggles are recommended.[8]
Hand Protection Nitrile gloves.[8]Chemical-resistant nitrile or neoprene gloves.[10]Double gloving is recommended when handling highly toxic substances.[5] Gloves should be inspected before use and removed promptly after handling the chemical.[5]
Body Protection A buttoned, knee-length lab coat with long sleeves.[8]A chemical-resistant apron over a standard lab coat for added protection against splashes.[9]Lab coats should be laundered regularly and not worn outside of the laboratory.[5]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.[4]Not typically required if handled within a certified chemical fume hood.If a fume hood is unavailable and dust is generated, an N-95 respirator may be necessary.[4] Respirator use requires enrollment in a respiratory protection program.[4]
Foot Protection Closed-toe shoes made of a durable material.[9]Closed-toe shoes made of a durable material.[9]Shoes must completely cover the feet; sandals or perforated shoes are not permitted.[9]

Operational Plan: Step-by-Step Handling Protocol

Weighing powdered chemicals can lead to exposure due to their tendency to become airborne.[4][11] The following procedure minimizes this risk.

  • Preparation: Designate a specific area for weighing, preferably within or near a chemical fume hood.[5][12] Cover the work surface with absorbent bench paper.[12]

  • Tare the Container: Place a sealable container (e.g., a vial with a cap) on the balance and tare it.[4][5]

  • Transfer Powder: Move the tared container to a chemical fume hood.[4][13] Using a spatula, carefully transfer the desired amount of this compound into the container, avoiding scooping motions that generate dust.[12]

  • Seal and Weigh: Securely close the container lid.[4] Remove it from the fume hood and place it on the balance to record the weight.

  • Adjust Weight: If adjustments are needed, return the sealed container to the fume hood to add or remove material.[4][13] Repeat the weighing process until the target weight is achieved.

  • Cleanup: After weighing, decontaminate the spatula and work surfaces inside the hood using a wet wipe or a towel wetted with a suitable solvent.[5] Never use a dry brush, as this can generate dust.[5] Remove and dispose of gloves properly, then wash hands.[5]

The process of dissolving the powder should also be conducted with care to avoid exposure.

  • Solvent Addition: If using a volatile solvent (e.g., DMF, used in peptide synthesis), all work must be performed inside a chemical fume hood.[11][14]

  • Dissolution: Add the calculated amount of solvent directly to the pre-weighed, sealed container holding the this compound.[11]

  • Mixing: Cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory and environmental safety.[13]

  • Solid Waste:

    • Contaminated PPE and Consumables: Used gloves, weigh paper, and contaminated bench paper should be placed in a designated, sealed hazardous waste bag or container.

    • Excess Solid Chemical: Unused this compound must be disposed of as hazardous chemical waste. Do not discard it in the regular trash.

  • Liquid Waste:

    • Solutions: All solutions containing the compound, including reaction mixtures and waste from deprotection steps (which may contain piperidine), must be collected in a clearly labeled, sealed hazardous waste container.[14]

    • Container Rinsing: Rinse the empty container with a small amount of an appropriate solvent (e.g., the solvent used for the solution). Add this rinse solvent to the hazardous liquid waste container.

  • Empty Containers: After rinsing, the empty container should be decontaminated. The cap should be removed, and the container placed in a designated glass or solid waste disposal box.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.

Workflow for Safe Handling

The following diagram outlines the complete workflow for safely handling this compound, from receipt of the chemical to the final disposal of waste.

G cluster_prep Preparation & Weighing cluster_sol Solution Preparation cluster_use Experimental Use cluster_disposal Decontamination & Disposal prep 1. Don PPE (Lab Coat, Gloves, Goggles) weigh_area 2. Prepare Weighing Area in Fume Hood prep->weigh_area tare 3. Tare Sealable Container weigh_area->tare transfer 4. Transfer Solid in Hood tare->transfer weigh 5. Seal and Weigh Outside Hood transfer->weigh adjust 6. Adjust Weight in Hood weigh->adjust adjust->weigh add_solvent 7. Add Solvent in Fume Hood adjust->add_solvent mix 8. Cap and Mix to Dissolve add_solvent->mix experiment 9. Perform Experiment (e.g., Peptide Synthesis) mix->experiment liquid_waste 10. Collect Liquid Waste experiment->liquid_waste solid_waste 11. Collect Solid Waste (Gloves, Weigh Paper) experiment->solid_waste decon 12. Decontaminate Glassware & Work Surfaces liquid_waste->decon remove_ppe 13. Doff PPE solid_waste->remove_ppe wash 14. Wash Hands Thoroughly remove_ppe->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.